molecular formula C24H28O7 B3029611 Praeruptorin C CAS No. 72463-77-5

Praeruptorin C

Cat. No.: B3029611
CAS No.: 72463-77-5
M. Wt: 428.5 g/mol
InChI Key: UFUVJROSOIXJGR-IULGZIFLSA-N
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Description

Praeruptorin C has been reported in Musineon divaricatum with data available.
isolated from root of Peucedanum praeruptorum Dunn;  RN from Toxlit;  structure given in first source

Properties

IUPAC Name

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVJROSOIXJGR-IULGZIFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100692
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72463-77-5, 83382-71-2
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72463-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praeruptorin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Praeruptorin C: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Praeruptorin C, an angular-type pyranocoumarin with significant pharmacological interest. The document details its primary natural source, standardized protocols for its isolation and purification, and an analysis of its known mechanisms of action, including its influence on critical cellular signaling pathways.

Natural Source of this compound

Quantitative Analysis of Praeruptorins in P. praeruptorum

While specific yield data for the complete isolation of this compound is not extensively documented in publicly available literature, analytical studies have quantified related praeruptorins in crude extracts and fractions of P. praeruptorum root. This data provides a valuable reference for the relative abundance of these compounds.

Table 1: Content of Major Praeruptorins in Peucedanum praeruptorum

CompoundPlant Material/FractionContent (% w/w)Analytical MethodReference
Praeruptorin ADried Root0.288 – 0.759%HPLC-DAD[7]
Praeruptorin BDried Root0.038 – 0.274%HPLC-DAD[7]
Praeruptorin AEtOAc-Soluble Fraction24.0%HPLC[8]
Praeruptorin BEtOAc-Soluble Fraction7.75%HPLC[8]
Praeruptorin EEtOAc-Soluble Fraction9.07%HPLC[8]

Note: The total content of Praeruptorins A, B, and E in the ethyl acetate (EtOAc)-soluble fraction comprised 40.8% of the fraction's dry weight in one study.[8] Quantitative data for this compound in the raw plant material was not specified in the reviewed literature.

Experimental Protocols: Isolation and Analysis

The following sections detail a generalized, multi-step protocol for the extraction, purification, and analysis of this compound, synthesized from various established methods for pyranocoumarin isolation.

General Isolation and Purification Workflow

The isolation of this compound is a multi-stage process involving initial extraction, solvent-based fractionation to enrich the target compounds, and subsequent chromatographic purification to achieve high purity.

G Diagram 1: General Workflow for this compound Isolation cluster_0 Phase 1: Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification A Dried, Powdered Root of Peucedanum praeruptorum B Solvent Extraction (e.g., 80% Ethanol, Methanol, or Hexane) A->B C Crude Extract (Filtration & Solvent Evaporation) B->C D Liquid-Liquid Partitioning (e.g., with Petroleum Ether, EtOAc, n-Butanol) C->D C->D E Pyranocoumarin-Enriched Fraction (e.g., Ethyl Acetate Fraction) D->E F Column Chromatography (e.g., Silica Gel) E->F E->F G Semi-Purified Fractions F->G H Preparative HPLC (Prep-HPLC) or HSCCC G->H G->H I High-Purity this compound (>99%) H->I G Diagram 2: this compound Inactivation of ERK/CTSD Pathway cluster_0 Cellular Processes PC This compound ERK p-ERK1/2 (Phosphorylated) PC->ERK inhibits CTSD Cathepsin D (CTSD) Expression ERK->CTSD activates Proliferation Cell Proliferation & Invasion CTSD->Proliferation promotes G Diagram 3: this compound Activation of CAR/MRP2 Pathway cluster_0 Cytoplasm cluster_1 Nucleus PC This compound (Activator) PP2A PP2A PC->PP2A activates CAR_inactive Inactive CAR (Phosphorylated) CAR_active Active CAR (Dephosphorylated) CAR_inactive->CAR_active dephosphorylation PP2A->CAR_inactive CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR translocates & forms dimer w/ RXR PBREM Response Element (PBREM) CAR_RXR->PBREM binds to MRP2 MRP2 Gene Transcription PBREM->MRP2 induces

References

An In-depth Technical Guide to Praeruptorin C: Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C, a pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine, this natural product is now being investigated for its multifaceted therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of this compound, with a focus on its mechanism of action as a calcium channel antagonist, and its anti-inflammatory, neuroprotective, and anti-cancer activities. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with a distinct pyranocoumarin core structure. Its chemical identity is well-characterized, providing a solid foundation for understanding its biological activities.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoatePubChem
Molecular Formula C₂₄H₂₈O₇PubChem
Molecular Weight 428.48 g/mol PubChem
SMILES C/C=C(/C)\C(=O)O[C@@H]1--INVALID-LINK--OC(=O)CC(C)CPubChem
InChIKey UFUVJROSOIXJGR-IULGZIFLSA-NPubChem
CAS Number 72463-77-5PubChem
XLogP3 4.4PubChem
Solubility Soluble in DMSO, Ethanol, Pyridine, Methanol.TargetMol
pD₂' (Calcium Antagonist Activity) 5.7MedChemExpress

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its primary mechanism of action attributed to its role as a calcium channel antagonist. This activity underpins many of its observed therapeutic effects.

Calcium Channel Antagonist Activity

This compound functions as a calcium channel blocker, a class of drugs that inhibit the movement of calcium ions (Ca²⁺) through voltage-gated calcium channels.[1][2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2][3] The potency of this antagonism is quantified by its pD₂' value of 5.7.[1]

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Neuroprotective Effects

The neuroprotective potential of this compound is a growing area of research. Studies have shown that it can protect neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA) receptor overactivation.[4] This neuroprotection is achieved, in part, by down-regulating the expression of the GluN2B subunit of the NMDA receptor and subsequently reducing calcium influx.[4][5] Furthermore, this compound has been shown to upregulate brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth.[6]

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC). It has been found to suppress cell proliferation, induce cell cycle arrest, and inhibit cancer cell migration and invasion.[7] The underlying mechanism involves the inactivation of the extracellular signal-regulated kinase (ERK) and cathepsin D (CTSD) signaling pathways.[7]

Table 2: Quantitative Pharmacological Data for this compound

Pharmacological EffectCell LineAssayResultSource
Anti-proliferative A549 (NSCLC)MTT AssayIC₅₀ = 33.5 ± 7.5 µM[1]
Anti-proliferative H1299 (NSCLC)MTT AssayIC₅₀ = 30.7 ± 8.4 µM[1]

Signaling Pathways

The diverse pharmacological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways.

Praeruptorin_C_Signaling_Pathways cluster_neuroprotection Neuroprotection cluster_anti_inflammatory Anti-inflammatory cluster_anti_cancer Anti-Cancer (NSCLC) PraC_N This compound NMDA_R GluN2B-NMDA Receptor PraC_N->NMDA_R Downregulates Ca_Influx_N Ca²⁺ Influx ↓ NMDA_R->Ca_Influx_N Inhibits Excitotoxicity Excitotoxicity ↓ Ca_Influx_N->Excitotoxicity PraC_I This compound NFkB_STAT3 NF-κB / STAT3 PraC_I->NFkB_STAT3 Inhibits Activation Cytokines Pro-inflammatory Cytokines ↓ NFkB_STAT3->Cytokines Inflammation Inflammation ↓ Cytokines->Inflammation PraC_C This compound ERK_CTSD ERK / CTSD Pathway PraC_C->ERK_CTSD Inactivates Proliferation Cell Proliferation ↓ ERK_CTSD->Proliferation Invasion Migration & Invasion ↓ ERK_CTSD->Invasion

Signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.

Cell Viability (MTT) Assay

This protocol is adapted from a study investigating the anti-proliferative effects of this compound on non-small cell lung cancer cells.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

  • A549 and H1299 human non-small cell lung cancer cell lines

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • ELISA plate reader

Procedure:

  • Seed A549 and H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using an ELISA plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan in DMSO incubate3->dissolve read Read absorbance at 570nm dissolve->read analyze Calculate IC50 read->analyze

Workflow for the MTT cell viability assay.
Western Blot Analysis

This is a general protocol for Western blotting, which can be adapted to measure changes in protein expression (e.g., GluN2B, p-ERK, CTSD) following this compound treatment.

Objective: To quantify the expression levels of specific proteins in cells treated with this compound.

Materials:

  • Cell lysates from control and this compound-treated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Western_Blot_Workflow start Protein separation by SDS-PAGE transfer Transfer to membrane start->transfer block Block non-specific binding transfer->block primary_ab Incubate with primary antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with chemiluminescent substrate wash2->detect analyze Quantify band intensity detect->analyze

General workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a diverse pharmacological profile. Its activity as a calcium channel antagonist, coupled with its anti-inflammatory, neuroprotective, and anti-cancer effects, makes it a compelling candidate for further drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions and further exploring its efficacy and safety in preclinical and clinical settings.

References

A Comprehensive Technical Guide to the Biological Activity of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Praeruptorin C (Pra-C) is a bioactive angular-type pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, a plant long used in traditional Chinese medicine.[1] Emerging scientific evidence has illuminated its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic development. Pra-C exhibits potent anti-cancer, neuroprotective, cardiovascular, and anti-inflammatory activities.[2][3][4] This document provides an in-depth technical overview of the biological activities of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams.

Anti-Cancer Activity

This compound has demonstrated significant antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[5][6] It has also been noted to induce apoptosis in human leukemia (HL-60) cells.[7]

Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cells, this compound suppresses cell proliferation, migration, and invasion by inactivating the ERK/CTSD signaling pathway.[5][6] Treatment with Pra-C leads to a dose-dependent reduction in the phosphorylation of ERK1/2. This inactivation of the ERK pathway subsequently downregulates the expression of Cathepsin D (CTSD), a key protease involved in cancer cell invasion and migration.[5][8] Furthermore, Pra-C induces cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and upregulating the cell cycle inhibitor p21.[5][6]

PraC_NSCLC_Pathway PraC This compound ERK p-ERK1/2 PraC->ERK Inactivates CyclinD1 Cyclin D1 PraC->CyclinD1 Downregulates p21 p21 PraC->p21 Upregulates CTSD Cathepsin D (CTSD) ERK->CTSD Activates Metastasis Cell Migration & Invasion CTSD->Metastasis Promotes Proliferation Cell Proliferation CyclinD1->Proliferation Promotes G0G1 G0/G1 Phase Arrest p21->G0G1 Induces

This compound mechanism in NSCLC.
Quantitative Data: Anti-Cancer Effects

Biological EffectCell LineConcentrationResultReference
Inhibition of CTSD protein expressionA549 (NSCLC)10, 20, 30 µMSignificant, dose-dependent reduction[5]
Inhibition of CTSD gene expressionA549 (NSCLC)10, 20, 30 µMSignificant, dose-dependent reduction[5]
Cell Cycle ArrestA549 (NSCLC)30 µMSignificant induction of G0/G1 phase arrest[8]
Inhibition of Cell MigrationA549 (NSCLC)10, 20, 30 µMSignificant, dose-dependent inhibition[8]
Inhibition of Cell InvasionA549 (NSCLC)10, 20, 30 µMSignificant, dose-dependent inhibition[8]
Experimental Protocols: NSCLC Studies
  • Cell Culture: Human A549 non-small cell lung cancer cells were cultured in standard conditions.

  • Treatment: Cells were treated with this compound at various concentrations (0, 10, 20, and 30 µM) for 24 hours.[5]

  • Western Blotting: To determine protein expression levels (p-ERK, CTSD, Cyclin D1, p21), cell lysates were prepared, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[5]

  • RT-qPCR: To measure gene expression of CTSD, total RNA was extracted, reverse transcribed to cDNA, and amplified using specific primers with real-time PCR.[5]

  • Cell Migration and Invasion Assays: Wound healing assays and Transwell chamber assays were used to assess the effect of Pra-C on the migratory and invasive capabilities of A549 cells.[5][8]

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, primarily by mitigating excitotoxicity and oxidative stress.[2][9] It has shown potential in models of glutamate-induced neuronal injury and Huntington's disease.[2][10][11]

Mechanism of Action: Protection Against NMDA-Induced Apoptosis

Pra-C protects cortical neurons from N-methyl-D-aspartate (NMDA)-induced apoptosis.[2] The mechanism involves the specific downregulation of GluN2B-containing NMDA receptors, without affecting GluN2A subunits. This action prevents excessive intracellular calcium (Ca²⁺) overload, a key trigger for excitotoxicity. Consequently, Pra-C helps maintain the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, thereby inhibiting the apoptotic cascade.[2]

PraC_Neuro_Pathway cluster_neuron Cortical Neuron NMDA_R GluN2B-NMDA Receptor Ca_Influx Intracellular Ca²⁺ Overload NMDA_R->Ca_Influx Bax Bax (Pro-apoptotic) Ca_Influx->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ca_Influx->Bcl2 Downregulates Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis PraC This compound PraC->NMDA_R Downregulates Expression NMDA NMDA / Glutamate (Excitotoxicity) NMDA->NMDA_R Activates

Neuroprotective pathway of this compound.
Huntington's Disease Model

In a mouse model of Huntington's disease induced by 3-nitropropionic acid (3-NP), Pra-C administration (1.5 and 3.0 mg/kg) alleviated motor deficits and depression-like behaviors.[9][11] It protected neurons from excitotoxicity by reducing abnormal glutamate release and subsequent calcium influx.[10] Western blot analysis showed that Pra-C upregulated the expression of brain-derived neurotrophic factor (BDNF), DARPP32, and huntingtin protein in the striatum of treated mice.[9]

Quantitative Data: Neuroprotective Effects
Biological EffectModel SystemConcentration / DoseResultReference
Protection against NMDA-induced loss of cell viabilityCultured cortical neuronsConcentration-dependentSignificant protective effects[2]
Alleviation of motor deficits (Rotarod test)3-NP mouse model1.5 and 3.0 mg/kgSignificantly higher fall latency vs. 3-NP group[11]
Upregulation of BDNF, DARPP32, Htt protein3-NP mouse model striatum1.5 and 3.0 mg/kgSignificant upregulation[9]
Experimental Protocols: Neuroprotection Studies
  • NMDA-Induced Injury Model: Primary cortical neurons from C57BL/6J mice embryos were cultured. Neuronal injury was induced by challenging the cells with 200µM NMDA for 30 minutes. Pra-C was co-administered to assess its protective effects.[2]

  • Huntington's Disease Model: Male C57BL/6 mice were injected with 3-nitropropionic acid (3-NP) to induce HD-like symptoms. Mice were treated with Pra-C (1.5 and 3.0 mg/kg, p.o.) for 3 days.[9][11]

  • Behavioral Tests: Motor behavior was assessed using the open-field test and rotarod test. Depression-like symptoms were evaluated with the forced swimming test and tail suspension test.[9]

  • Western Blot Analysis: Striatal tissues were harvested to measure the protein levels of BDNF, DARPP32, and huntingtin.[9]

Cardiovascular Effects

This compound functions as a calcium channel blocker, contributing to its effects on blood vessels and heart muscle.[4] It has demonstrated potential in lowering blood pressure and improving myocardial function.[11]

Mechanism of Action: Calcium Antagonism

Pra-C induces vasodilation by acting as a voltage-operated Ca²⁺ channel blocker.[12] In potassium-depolarized vascular smooth muscle, it inhibits Ca²⁺-dependent contractions in a dose-dependent manner, leading to relaxation of the artery.[12][4] This calcium antagonistic activity also affects myocardial contractility. In isolated guinea-pig atria, Pra-C reduces the maximum contractile response to calcium.[4] It also reduces the automatic rhythm and positive chronotropic effects of CaCl2 in the right atrium.[13]

PraC_Cardio_Workflow PraC This compound Ca_Channel Voltage-Operated Ca²⁺ Channels PraC->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Vasc_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Vasc_Contraction Myo_Contraction Myocardial Contraction Ca_Influx->Myo_Contraction Vasodilation Vasodilation Vasc_Contraction->Vasodilation Inhibition leads to Reduced_Contractility Reduced Contractility Myo_Contraction->Reduced_Contractility Inhibition leads to

Cardiovascular mechanism of this compound.
Quantitative Data: Cardiovascular Effects

ParameterModel SystemThis compound ValueNifedipine (Control) ValueReference
pD'2 Value (Ca²⁺ antagonism)Swine coronary artery5.76.88[4]
pD'2 Value (Ca²⁺ antagonism)Guinea-pig left atria5.527.19[4]
IC50 (Relaxation)Swine coronary artery79 µMNot Reported[4]
pD'2 (Antagonism of isoproterenol)Guinea-pig right atrium4.8 (non-competitive)Not Applicable[13]
Resting [Ca²⁺]i InhibitionHypertrophied rat myocytes1, 10, 100 µM (conc-dependent)Similar to Pra-C[14]
Experimental Protocols: Cardiovascular Studies
  • Vascular Reactivity: Potassium-depolarized swine coronary artery strips were used. The contractile response to cumulative additions of Ca²⁺ was measured in the absence and presence of this compound to determine its calcium antagonistic activity (pD'2 value).[4]

  • Myocardial Contractility: Isolated, potassium-depolarized guinea-pig left atria were used. The effect of Pra-C on the concentration-response curve for calcium was evaluated.[4]

  • Intracellular Calcium Measurement: Intracellular free calcium ([Ca²⁺]i) in single ventricular myocytes from normal and hypertrophied rat hearts was measured using the fluorescent indicator Fura-2 AM. The inhibitory effect of Pra-C on [Ca²⁺]i elevation caused by KCl or norepinephrine was quantified.[14]

Anti-Inflammatory and Analgesic Effects

This compound demonstrates anti-inflammatory and analgesic properties by modulating microglial activation and the production of proinflammatory cytokines.[3]

Mechanism of Action: Inhibition of Neuroinflammation

In a mouse model of chronic inflammatory pain, Pra-C exerts an analgesic effect by acting on the anterior cingulate cortex (ACC). It inhibits the activation of microglia, specialized immune cells in the central nervous system. This leads to a reduction in the release of key proinflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). By suppressing neuroinflammation and the associated upregulation of glutamate receptors, Pra-C attenuates neuronal hyperexcitability, thereby relieving pain.[3]

PraC_Inflam_Pathway PraC This compound Microglia Microglial Activation (in ACC) PraC->Microglia Inhibits Cytokines Proinflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Releases GluR Glutamate Receptor Upregulation Microglia->GluR Promotes Hyperexcitability Neuronal Hyperexcitability Cytokines->Hyperexcitability GluR->Hyperexcitability Pain Chronic Inflammatory Pain Hyperexcitability->Pain Causes

Anti-inflammatory and analgesic pathway.
Quantitative Data: Anti-inflammatory Effects

Biological EffectModel SystemDoseResultReference
AnalgesiaCFA-induced inflammatory pain mouse model3 mg/kg (for 3 days)Relieved mechanical allodynia[3]
Edema ReductionCFA-induced inflammatory pain mouse model3 mg/kg (for 3 days)Relieved hindpaw edema[3]
Cytokine ReductionAnterior Cingulate Cortex (ACC)3 mg/kgReduced levels of TNF-α and IL-1β[3]
Experimental Protocols: Anti-inflammatory Studies
  • Inflammatory Pain Model: Chronic inflammatory pain was induced in mice by injecting Complete Freund's Adjuvant (CFA) into the hind paw.

  • Treatment: Mice were treated with this compound (3 mg/kg) for 3 days post-CFA injection.[3]

  • Behavioral Assessment: Mechanical allodynia was measured to assess pain levels.

  • Immunohistochemistry/ELISA: Brain slices of the anterior cingulate cortex (ACC) were analyzed to measure microglial activation and the levels of proinflammatory cytokines (TNF-α, IL-1β).[3]

Pharmacokinetics and Metabolism

The metabolism of praeruptorins, including this compound (also referred to as (+)-praeruptorin A), is primarily handled by hepatic cytochrome P450 (CYP) enzymes.[12] Studies indicate that CYP3A4 is the main enzyme responsible for the human hepatic clearance of (+)-praeruptorin A.[12] This suggests a potential for drug-drug interactions when Pra-C is co-administered with other substrates of CYP3A4. The main metabolic pathways are oxidation, hydrolysis, and acyl migration.[12] Furthermore, this compound has been shown to upregulate the expression of multidrug resistance-associated protein 2 (MRP2) via the constitutive androstane receptor (CAR)-mediated pathway, which could also influence the disposition of other drugs.[15]

References

Praeruptorin C: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C is a naturally occurring angular-type pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional Chinese medicine. This document provides an in-depth technical overview of this compound, consolidating current knowledge on its discovery, history, and pharmacological properties. It details the experimental methodologies employed in its study and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of its known signaling pathways to facilitate a deeper understanding of its mechanisms of action, aiming to support further research and drug development efforts.

Discovery and History

This compound was first isolated by Chinese researchers and its initial pharmacological activities were reported in 1990 in the journal Zhongguo Yao Li Xue Bao.[1] It is one of the main bioactive constituents of Peucedanum praeruptorum Dunn, a perennial herb belonging to the Apiaceae family.[2][3][4] this compound is structurally a racemic compound with Praeruptorin A.[3]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H28O7PubChem
Molecular Weight428.5 g/mol PubChem
IUPAC Name[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoatePubChem
CAS Number72463-77-5PubChem

Pharmacological Activities and Mechanism of Action

This compound exhibits a wide range of biological activities, positioning it as a promising candidate for drug development.

Anticancer Activity

This compound has demonstrated significant antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[5]

  • Mechanism: It induces cell cycle arrest in the G0/G1 phase and apoptosis. This is achieved by downregulating cyclin D1 and upregulating p21 protein. Furthermore, this compound suppresses cell migration and invasion by inactivating the ERK/CTSD and ERK1/2 signaling pathways.[5]

Cell LineAssayEffectConcentration/ValueReference
NSCLCCell ProliferationSignificant suppressionNot specified[5]
NSCLCColony FormationSignificant suppressionNot specified[5]
NSCLCWound ClosureSignificant suppressionNot specified[5]
NSCLCMigration & InvasionSignificant suppressionNot specified[5]
A549 (NSCLC)CTSD Gene ExpressionSignificant reduction10, 20, and 30 µMNot specified
A549 (NSCLC)CTSD Protein ExpressionSignificant reduction10, 20, and 30 µMNot specified
Neuroprotective Effects

This compound has shown neuroprotective potential in models of glutamate-induced neuronal injury and Huntington's disease.[2][4][6]

  • Mechanism: It protects cortical neurons by down-regulating the expression of GluN2B-containing NMDA receptors, which are involved in excitotoxicity.[2][7] This leads to a reversal of intracellular Ca2+ overload and a balancing of Bcl-2 and Bax expression, thereby inhibiting neuronal apoptosis.[2] In a mouse model of Huntington's disease, this compound administration (1.5 and 3.0 mg/kg) alleviated motor deficits and depression-like behavior, and protected neurons from excitotoxicity.[4][6]

ModelParameterEffectDosage/ConcentrationReference
NMDA-induced cortical neuron injuryCell ViabilityConcentration-dependent protectionNot specified[2]
3-NP induced Huntington's-like symptoms in miceRotarod fall latencySignificantly higher than 3-NP group1.5 mg/kg and 3.0 mg/kg[8]
3-NP induced Huntington's-like symptoms in miceImmobility time (TST and FST)Reduced with 3.0 mg/kg3.0 mg/kg[8]
3-NP induced Huntington's-like symptoms in miceIntact neurons in striatumIncreased proportion1.5 mg/kg and 3.0 mg/kg[8]
Cardiovascular Effects

This compound exhibits significant effects on the cardiovascular system, primarily as a calcium channel blocker.[1][9]

  • Mechanism: It relaxes coronary arteries and decreases contractility in the atria, similar to calcium entry blocking drugs.[9] It reduces the automatic rhythm and positive chronotropic effects of CaCl2 in the right atrium.[1] Studies in hypertensive rats have shown that this compound can ameliorate vascular hypertrophy.[10]

System/ModelParameterValueReference
Potassium-depolarized swine coronary stripsCalcium antagonistic activity (pD'2)5.7[9]
Swine coronary arteryRelaxation (IC50)79 µM[9]
Potassium-depolarized guinea-pig left atriaCalcium antagonistic activity (pD'2)5.52[9]
Guinea pig right atriumAntagonism of isoproterenol-induced beat rate increase (pD'2)4.8[1]
Normal rat ventricular myocytesResting [Ca2+]i87 ± 4 nmol/L[11]
Hypertrophied rat ventricular myocytesResting [Ca2+]i123 ± 7 nmol/L[11]
Normal and hypertrophied rat ventricular myocytesInhibition of KCl- and norepinephrine-induced [Ca2+]i elevationConcentration-dependent[11]
Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties.

  • Mechanism: While the precise mechanisms for this compound are not as extensively detailed as for other praeruptorins, related compounds from Peucedanum praeruptorum have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 by suppressing the activation of NF-κB and STAT3.

ModelParameterIC50 ValueReference
IL-1β-induced NO production in rat hepatocytesNO Production> 100 µM[12]

Experimental Protocols

This section provides an overview of the methodologies used in the research of this compound.

Extraction and Isolation of this compound
  • Source Material: Dried roots of Peucedanum praeruptorum Dunn.

  • Extraction: The powdered roots are typically extracted with a solvent of medium polarity, such as methanol or ethanol.

  • Fractionation: The crude extract is then sequentially partitioned with solvents of increasing polarity, for example, ethyl acetate, n-butanol, and water. Praeruptorins are typically found in the less polar fractions like ethyl acetate.

  • Purification: The target fraction is subjected to column chromatography on silica gel, eluting with a solvent system such as toluene/ethyl acetate to isolate the individual praeruptorins.

  • Identification: The structure of the isolated compound is confirmed using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • An MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

    • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

Western Blot Analysis for ERK Signaling
  • Objective: To detect the levels of total and phosphorylated ERK1/2 proteins to assess the activation state of the ERK signaling pathway.

  • Procedure:

    • Protein Extraction: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a method like the BCA assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-ERK1/2 or anti-total-ERK1/2).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

    • Analysis: The intensity of the bands is quantified using densitometry software.

Intracellular Calcium Imaging
  • Principle: To measure changes in intracellular calcium concentration ([Ca2+]i) using fluorescent calcium indicators.

  • Procedure:

    • Cell Loading: Cells (e.g., ventricular myocytes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

    • Imaging: The cells are placed on the stage of a fluorescence microscope equipped with a system for alternating excitation wavelengths and recording the emitted fluorescence.

    • Stimulation: The cells are exposed to stimuli that alter [Ca2+]i (e.g., high KCl or norepinephrine), with or without pre-incubation with this compound.

    • Data Acquisition and Analysis: The ratio of fluorescence intensities at the different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

This compound in Non-Small Cell Lung Cancer

PraeruptorinC_NSCLC cluster_ERK_Pathway ERK Signaling Pathway cluster_Cellular_Effects Cellular Effects in NSCLC Praeruptorin_C This compound p_ERK1_2 p-ERK1/2 Praeruptorin_C->p_ERK1_2 Inhibits CTSD Cathepsin D (CTSD) Praeruptorin_C->CTSD Downregulates Proliferation Proliferation Praeruptorin_C->Proliferation Inhibits Apoptosis Apoptosis Praeruptorin_C->Apoptosis Induces ERK1_2 ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation p_ERK1_2->CTSD Activates p_ERK1_2->Proliferation Promotes Migration_Invasion Migration & Invasion CTSD->Migration_Invasion Promotes

Caption: this compound inhibits NSCLC proliferation and invasion.

Neuroprotective Mechanism of this compound

PraeruptorinC_Neuroprotection cluster_Neuron Cortical Neuron Glutamate Excessive Glutamate NMDA_Receptor GluN2B-containing NMDA Receptor Glutamate->NMDA_Receptor Activates Praeruptorin_C This compound Praeruptorin_C->NMDA_Receptor Downregulates Ca_Influx Intracellular Ca2+ Overload Praeruptorin_C->Ca_Influx Reverses Bcl2_Bax Bcl-2/Bax Ratio Praeruptorin_C->Bcl2_Bax Balances Apoptosis Neuronal Apoptosis Praeruptorin_C->Apoptosis Inhibits NMDA_Receptor->Ca_Influx Leads to Ca_Influx->Bcl2_Bax Decreases Bcl2_Bax->Apoptosis Induces

Caption: this compound protects neurons from excitotoxicity.

Experimental Workflow for Investigating Anticancer Effects

Anticancer_Workflow cluster_Assays In Vitro Assays cluster_Mechanism Mechanism of Action Studies Start Isolate this compound from Peucedanum praeruptorum Cell_Culture Culture NSCLC Cell Lines (e.g., A549) Start->Cell_Culture Treatment Treat cells with various concentrations of this compound Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Colony_Formation Colony Formation Assay (Proliferation) Treatment->Colony_Formation Wound_Healing Wound Healing Assay (Migration) Treatment->Wound_Healing Transwell Transwell Invasion Assay (Invasion) Treatment->Transwell Western_Blot Western Blot (ERK, p-ERK, CTSD) Treatment->Western_Blot RT_qPCR RT-qPCR (CTSD mRNA) Treatment->RT_qPCR Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Colony_Formation->Data_Analysis Wound_Healing->Data_Analysis Transwell->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for studying this compound's anticancer effects.

Future Directions and Conclusion

This compound has emerged as a natural compound with significant therapeutic potential across multiple domains, including oncology, neuroprotection, and cardiovascular disease. The existing body of research provides a strong foundation for its further development. Future research should focus on several key areas:

  • Clinical Trials: To date, there is a lack of information on clinical trials involving this compound. Rigorous, well-designed clinical studies are essential to translate the promising preclinical findings into therapeutic applications for human diseases.

  • Total Synthesis: The development of an efficient and scalable total synthesis method for this compound would be highly beneficial. This would ensure a consistent and reliable supply for extensive preclinical and clinical research, independent of the natural source.

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing regimens and understand its in vivo behavior.

  • Target Identification and Elucidation: While some signaling pathways have been identified, a more comprehensive understanding of the direct molecular targets of this compound will provide deeper insights into its mechanisms of action and may reveal novel therapeutic opportunities.

References

The Pharmacology of Praeruptorin C: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Mechanisms of Action, Pharmacokinetics, and Preclinical Efficacy of a Promising Natural Compound

Introduction

Praeruptorin C (PC) is a pyranocoumarin, a class of organic compounds found in various plants, most notably in the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicine.[1][2] Emerging research has highlighted its diverse pharmacological activities, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Pharmacological Properties

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. These effects are underpinned by its ability to modulate specific signaling pathways and cellular processes.

Anticancer Activity

This compound has demonstrated significant antiproliferative and antimetastatic effects in non-small cell lung cancer (NSCLC) models.[3] It has been shown to induce cell cycle arrest and inhibit cell migration and invasion.[2]

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayEndpointResultReference
A549Non-Small Cell Lung CancerMTT AssayIC5033.5 ± 7.5 µM[3]
H1299Non-Small Cell Lung CancerMTT AssayIC5030.7 ± 8.4 µM[3]
Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[1][2] In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, this compound, along with other praeruptorins, inhibited the activation of NF-κB and STAT3.[2] In a study on LPS-induced pulmonary inflammation in mice, a high oral dose of this compound (320 mg/kg) was required to show a significant anti-inflammatory effect, whereas Praeruptorins D and E were effective at a lower dose of 80 mg/kg.[1]

Neuroprotective Effects

This compound has demonstrated neuroprotective potential. In a study using a mouse model of Huntington's disease induced by 3-nitropropionic acid, oral administration of this compound at doses of 1.5 and 3.0 mg/kg for three days alleviated motor deficits and depression-like behavior.[4][5] It also protected neurons from excitotoxicity.[5] Furthermore, at a concentration of 10 µM, this compound showed a protective effect against NMDA-mediated excitatory neurotoxicity in primary cortical neurons, preserving cell viability.[1]

Cardiovascular Effects

This compound acts as a calcium channel blocker, which is believed to contribute to its cardiovascular effects.[6] It has been shown to relax coronary arteries and decrease contractility in guinea-pig left atria.[1]

Table 2: Cardiovascular Activity of this compound

SystemModelParameterValueReference
CardiovascularPotassium-depolarized guinea-pig left atriapD'25.52[1]
CardiovascularPotassium-depolarized swine coronary stripspD'25.7[1]

At a concentration of 1.0 µM, this compound inhibited the elevation of intracellular calcium ([Ca2+]i) induced by potassium-depolarization, high extracellular calcium, and the calcium agonist Bay K 8644 in cultured rat heart cells by 50%, 31%, and 42% respectively.[6]

Pharmacokinetics and Metabolism

This compound is metabolized in liver microsomes, with studies indicating that CYP3A4 is the main isoform involved in its hydrolysis and oxidation in human liver microsomes.[1] In rat liver microsomes, both enantiomers of praeruptorin A (of which this compound is one) were eliminated more rapidly than in human liver microsomes, exhibiting stereoselective metabolism.[1]

A significant aspect of this compound's metabolism is its interaction with the Constitutive Androstane Receptor (CAR). This compound has been shown to activate CAR, leading to the upregulation of Multidrug Resistance-Associated Protein 2 (MRP2) mRNA and protein expression.[8][9] This suggests a potential for herb-drug interactions when co-administered with other drugs that are substrates of MRP2.[8]

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the pharmacological properties of this compound.

Cell Viability Assessment (MTT Assay)
  • Cell Lines: A549 and H1299 human non-small cell lung cancer cells.[3]

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with varying concentrations of this compound (typically 0, 10, 20, 30, 40, and 50 µM) for 24 hours.[3]

    • Following treatment, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a specified period.

    • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was calculated as a percentage of the control (untreated) cells. The IC50 value was determined from the dose-response curve.[3]

Western Blot Analysis
  • Objective: To determine the effect of this compound on the protein expression levels of key signaling molecules (e.g., p-ERK1/2, ERK1/2, CTSD).[2]

  • General Protocol:

    • A549 or H1299 cells were treated with different concentrations of this compound for a specified time.

    • Total protein was extracted from the cells using a lysis buffer.

    • Protein concentration was determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane was blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane was incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-CTSD, and a loading control like anti-actin or anti-GAPDH) overnight at 4°C.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3] Note: Specific antibody catalog numbers and dilutions are crucial for reproducibility and should be obtained from the original research articles.

Quantitative Real-Time PCR (RT-qPCR)
  • Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., MRP2, CTSD).[2][8]

  • General Protocol:

    • Cells were treated with this compound as described in the Western blot protocol.

    • Total RNA was extracted from the cells using a suitable RNA isolation kit.

    • The quality and quantity of RNA were assessed.

    • cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[10]

    • RT-qPCR was performed using a qPCR instrument with a SYBR Green or probe-based detection method.

    • The reaction mixture typically contained cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and the qPCR master mix.

    • The relative gene expression was calculated using the 2-ΔΔCt method. Note: Primer sequences are essential for replicating these experiments and should be sourced from the original publications.[11][12]

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

ERK/CTSD Signaling Pathway in Cancer

This compound has been shown to inhibit the proliferation and metastasis of non-small cell lung cancer cells by inactivating the ERK/CTSD signaling pathway.[2] It suppresses the phosphorylation of ERK1/2, which in turn downregulates the expression of Cathepsin D (CTSD), a protein associated with tumor progression and invasion.[2]

ERK_CTSD_Pathway Praeruptorin_C This compound MEK1_2 MEK1/2 Praeruptorin_C->MEK1_2 ERK1_2 ERK1/2 (p-ERK1/2) MEK1_2->ERK1_2 Phosphorylation CTSD Cathepsin D (CTSD) Expression ERK1_2->CTSD Proliferation Cell Proliferation CTSD->Proliferation Metastasis Metastasis (Migration & Invasion) CTSD->Metastasis

Caption: this compound inhibits the MEK/ERK pathway, reducing CTSD expression and cancer cell proliferation and metastasis.

NF-κB Signaling Pathway in Inflammation

This compound exhibits anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Praeruptorin_C This compound Praeruptorin_C->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_in_nuc NF-κB NFkB_in_nuc->Gene_Expression

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

CAR-Mediated Upregulation of MRP2

This compound activates the Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[8][9] Activated CAR translocates to the nucleus and induces the expression of Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter involved in the efflux of various drugs and endogenous compounds.[8][13]

CAR_MRP2_Pathway cluster_nucleus Praeruptorin_C This compound CAR Constitutive Androstane Receptor (CAR) Praeruptorin_C->CAR Activation Nucleus Nucleus CAR->Nucleus Translocation RXR RXR CAR_RXR CAR/RXR Heterodimer RXR->CAR_RXR PBREM PBREM/XREM (DNA) CAR_RXR->PBREM Binding MRP2_Gene MRP2 Gene Transcription PBREM->MRP2_Gene MRP2_Protein MRP2 Protein (Efflux Pump) MRP2_Gene->MRP2_Protein Translation CAR_in_nuc CAR CAR_in_nuc->CAR_RXR

Caption: this compound activates CAR, leading to increased expression of the MRP2 efflux pump.

Calcium Channel Blocking Mechanism

This compound functions as a calcium channel blocker, primarily targeting L-type calcium channels.[6][14][15] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells and cardiomyocytes, it leads to vasodilation and a reduction in myocardial contractility.[6]

Calcium_Channel_Blocking Praeruptorin_C This compound L_type_Ca_Channel L-type Calcium Channel Praeruptorin_C->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction Myocardial_Contraction Myocardial Contraction Intracellular_Ca->Myocardial_Contraction

Caption: this compound blocks L-type calcium channels, reducing intracellular calcium and leading to vasodilation and decreased myocardial contraction.

Conclusion and Future Directions

This compound is a multifaceted natural compound with promising therapeutic potential across several disease areas, including oncology, inflammation, and cardiovascular and neurodegenerative disorders. Its mechanisms of action are beginning to be elucidated, with clear roles in the modulation of key signaling pathways such as ERK/CTSD, NF-κB, and CAR-mediated gene expression, as well as direct effects on ion channels.

For drug development professionals, this compound represents a valuable lead compound. However, further research is warranted in several areas. A comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) studies, is crucial for determining its clinical viability. More detailed investigations into its specific molecular targets and the downstream consequences of their modulation will provide a more complete understanding of its efficacy and potential side effects. Furthermore, in vivo efficacy studies in a broader range of disease models are needed to validate the promising in vitro findings. The potential for herb-drug interactions via its activation of the CAR/MRP2 pathway also requires careful consideration in any future clinical development.

References

An In-depth Technical Guide to Praeruptorin C (CAS Number: 72463-77-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C, a natural pyranocoumarin compound with the CAS number 72463-77-5, has emerged as a promising bioactive molecule with a diverse pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, and multifaceted biological activities, including its anticancer, calcium channel blocking, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. Visualized signaling pathways and experimental workflows are included to offer a clear understanding of its mechanisms of action.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

PropertyValueReference
Molecular Formula C₂₄H₂₈O₇[1]
Molecular Weight 428.48 g/mol [1]
Appearance White Powder[1]
Melting Point 132.0-133.5°C[1]
Boiling Point 516.5±50.0°C at 760 mmHg[1]
Density 1.22±0.1 g/cm³[1]
Purity >98%[1]
Solubility Soluble in DMSO[2]

Biological Activities and Mechanisms of Action

This compound has demonstrated significant therapeutic potential across various disease models. Its primary biological activities are summarized below.

Anticancer Activity

This compound exhibits notable antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[3]

Quantitative Data: IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Non-Small Cell Lung Cancer33.5 ± 7.5[3]
H1299Non-Small Cell Lung Cancer30.7 ± 8.4[3]

Mechanism of Action: Inactivation of ERK/CTSD Signaling Pathway

This compound exerts its anticancer effects by inhibiting the phosphorylation and activation of the ERK1/2 signaling pathway.[3] This, in turn, leads to the downregulation of Cathepsin D (CTSD), a key protein involved in cancer cell invasion and metastasis.[3] The suppression of this pathway induces cell cycle arrest at the G0/G1 phase, downregulates cyclin D1, and upregulates p21.[3][4]

Praeruptorin_C_Anticancer_Pathway cluster_effects Cellular Effects Praeruptorin_C This compound MEK1_2 MEK1/2 Praeruptorin_C->MEK1_2 ERK1_2 p-ERK1/2 MEK1_2->ERK1_2 CTSD CTSD ERK1_2->CTSD Proliferation Cell Proliferation ERK1_2->Proliferation Migration_Invasion Migration & Invasion CTSD->Migration_Invasion

This compound inhibits the ERK/CTSD signaling pathway.
Calcium Channel Antagonist Activity

This compound functions as a calcium channel antagonist, contributing to its antihypertensive effects.[5][6]

Quantitative Data: pD₂' Value

ParameterValueTissueReference
pD₂'5.7Swine Coronary Artery[7]
pD₂'5.52Guinea-pig Left Atria[7]

The pD₂' value represents the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect.

Anti-inflammatory and Analgesic Effects

This compound demonstrates significant anti-inflammatory and analgesic properties by inhibiting microglial activation and reducing the release of pro-inflammatory cytokines.[8][9]

Mechanism of Action: Inhibition of Microglial Activation

In a mouse model of inflammatory pain, this compound treatment (3 mg/kg) for three days alleviated mechanical allodynia and hindpaw edema.[8] This was associated with the inhibition of microglia activation in the anterior cingulate cortex (ACC) and a reduction in the levels of pro-inflammatory cytokines TNF-α and IL-1β.[8]

Praeruptorin_C_Analgesic_Pathway Praeruptorin_C This compound Microglia Microglia Activation Praeruptorin_C->Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Pain Inflammatory Pain Cytokines->Pain

This compound's analgesic effect via microglia inhibition.
Neuroprotective Effects

This compound exhibits neuroprotective effects against glutamate-induced excitotoxicity. It has been shown to protect cortical neurons by inhibiting the expression of GluN2B-containing NMDA receptors and regulating the Bcl-2 family of proteins.[10] In a mouse model of Huntington's disease, this compound administration (1.5 and 3.0 mg/kg) alleviated motor deficits and depression-like behaviors.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on the antiproliferative effects of this compound in NSCLC cells.[3]

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with this compound (0-50 µM, 24h) start->treat mtt Add MTT solution (0.5 mg/mL, 4h) treat->mtt solubilize Solubilize formazan (Isopropanol or DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed A549 or H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (0, 10, 20, 30, 40, and 50 µM) for 24 hours.

  • MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

This protocol details the western blot analysis used to determine the effect of this compound on protein expression in NSCLC cells.[3]

Methodology:

  • Cell Lysis: Treat A549 cells with this compound (0, 10, 20, and 30 µM) for 24 hours. Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, ERK1/2, CTSD, cyclin D1, p21, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

This protocol describes the transwell assay used to assess the effect of this compound on NSCLC cell migration and invasion.[3]

Methodology:

  • Chamber Preparation: For the invasion assay, coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel. For the migration assay, the chamber is left uncoated.

  • Cell Seeding: Seed A549 cells (1 x 10⁵ cells/well) in the upper chamber in serum-free medium.

  • Treatment: Add this compound (0, 10, 20, and 30 µM) to the upper chamber.

  • Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24 hours at 37°C.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Staining and Counting: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with Giemsa stain. Count the stained cells under a microscope.

Conclusion

This compound is a natural compound with significant therapeutic potential, demonstrated by its potent anticancer, calcium channel blocking, anti-inflammatory, and neuroprotective activities. The detailed data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the pharmacological properties of this compound for the development of novel therapeutics. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in a broader range of diseases.

References

Praeruptorin C (C24H28O7): A Technical Whitepaper on its Bioactive Properties and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C, a pyranocoumarin with the molecular formula C24H28O7, is a significant bioactive constituent isolated from the roots of Peucedanum praeruptorum Dunn. This technical document provides an in-depth overview of the current scientific understanding of this compound, focusing on its therapeutic potential in oncology, neuroprotection, and inflammatory conditions. This paper summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Physicochemical Properties

This compound is a natural compound belonging to the coumarin family. Its chemical and physical properties are essential for its pharmacokinetic and pharmacodynamic profiles.

PropertyValueReference
Molecular Formula C24H28O7--INVALID-LINK--
Molecular Weight 428.5 g/mol --INVALID-LINK--
IUPAC Name [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate--INVALID-LINK--
CAS Number 72463-77-5--INVALID-LINK--

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in several therapeutic areas.

Anticancer Activity

This compound exhibits significant antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[1]

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer33.5 ± 7.5[1]
H1299Non-Small Cell Lung Cancer30.7 ± 8.4[1]

This compound exerts its anticancer effects in NSCLC by inactivating the ERK1/2 signaling pathway, which leads to the downregulation of Cathepsin D (CTSD), a key protein involved in cancer cell invasion and migration.[1]

ERK_CTSD_Pathway Praeruptorin_C This compound ERK1_2 ERK1/2 Phosphorylation Praeruptorin_C->ERK1_2 inhibition CTSD Cathepsin D (CTSD) Expression ERK1_2->CTSD activation Proliferation Cell Proliferation CTSD->Proliferation Migration_Invasion Migration & Invasion CTSD->Migration_Invasion Neuroprotection_Pathway NMDA NMDA GluN2B GluN2B-containing NMDA Receptors NMDA->GluN2B activates Ca_overload Intracellular Ca2+ Overload GluN2B->Ca_overload Apoptosis Neuronal Apoptosis Ca_overload->Apoptosis Praeruptorin_C This compound Praeruptorin_C->GluN2B down-regulates Analgesic_Pathway CFA Complete Freund's Adjuvant (CFA) Microglia_Activation Microglial Activation (in ACC) CFA->Microglia_Activation induces Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Activation->Proinflammatory_Cytokines releases Inflammatory_Pain Inflammatory Pain Proinflammatory_Cytokines->Inflammatory_Pain Praeruptorin_C This compound Praeruptorin_C->Microglia_Activation inhibits Anticancer_Assay_Workflow Start NSCLC Cell Lines (A549, H1299) Treatment Treat with this compound (0, 10, 20, 30, 40, 50 µM) for 24h Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Colony Colony Formation Assay Treatment->Colony Wound Wound Healing Assay Treatment->Wound Invasion Transwell Invasion Assay Treatment->Invasion Western Western Blot (ERK, CTSD) Treatment->Western

References

Praeruptorin C: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeruptorin C is a naturally occurring angular-type pyranocoumarin isolated from the roots of plants from the Peucedanum genus, which have a long history of use in traditional Chinese medicine for treating respiratory ailments.[1] Emerging scientific evidence has illuminated the diverse pharmacological potential of this compound, revealing its promising activities in cardiovascular disease, oncology, inflammation, and neuroprotection. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its quantitative pharmacological data, detailed experimental methodologies, and mechanisms of action, to support further research and drug development efforts.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₂₄H₂₈O₇ and a molecular weight of 428.5 g/mol .[2] Its structure and key properties are summarized below.

PropertyValueReference
Molecular FormulaC₂₄H₂₈O₇[2]
Molecular Weight428.5 g/mol [2]
IUPAC Name[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
CAS Number83382-71-2

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for its anticancer and cardiovascular effects. A summary of the key quantitative findings is presented in the following tables.

Anticancer Activity
Cell LineCancer TypeAssayEndpointValueReference
A549Non-Small Cell Lung CancerMTT AssayIC₅₀33.5 ± 7.5 µM
H1299Non-Small Cell Lung CancerMTT AssayIC₅₀30.7 ± 8.4 µM
Cardiovascular Activity
System/TargetEffectAssayEndpointValueReference
Calcium ChannelsAntagonismFunctional AssaypD₂'5.7
Cattle Aortic Smooth Muscle CellsInhibition of Proliferation[³H]thymidine incorporationConcentration Range0.001 - 10 µmol/L[3]

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following sections detail these mechanisms and include visual representations generated using the DOT language.

Antiproliferative and Antimetastatic Effects via the ERK/CTSD Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress cell proliferation, migration, and invasion by inactivating the ERK1/2 signaling pathway and subsequently reducing the expression of Cathepsin D (CTSD).[4]

ERK_CTSD_Pathway PraeruptorinC This compound ERK1_2 ERK1/2 (Phosphorylation) PraeruptorinC->ERK1_2 inhibits CTSD Cathepsin D (Expression) ERK1_2->CTSD activates Proliferation Cell Proliferation CTSD->Proliferation Migration Cell Migration CTSD->Migration Invasion Cell Invasion CTSD->Invasion

Caption: this compound inhibits the ERK/CTSD signaling pathway in NSCLC.

Upregulation of MRP2 via the Constitutive Androstane Receptor (CAR) Pathway

This compound has been found to activate the constitutive androstane receptor (CAR), leading to the upregulation of multidrug resistance-associated protein 2 (MRP2) expression.[1] This interaction suggests a potential for herb-drug interactions.

CAR_MRP2_Pathway PraeruptorinC This compound CAR Constitutive Androstane Receptor (CAR) PraeruptorinC->CAR activates MRP2_mRNA MRP2 mRNA (Expression) CAR->MRP2_mRNA MRP2_Protein MRP2 Protein (Expression) MRP2_mRNA->MRP2_Protein MRP2_Activity MRP2 Transport Activity MRP2_Protein->MRP2_Activity

Caption: this compound upregulates MRP2 expression via the CAR pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed A549 or H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

Osteoclastogenesis Assay

Objective: To evaluate the effect of this compound on the differentiation of osteoclasts.[5]

Methodology:

  • Cell Isolation: Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibias of mice.

  • Cell Culture and Differentiation: Culture BMMs in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days. To induce osteoclast differentiation, continue the culture in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL, with or without various concentrations of this compound (e.g., 0, 5, 10, 20 µM).[5]

  • TRAP Staining: After 5-7 days, fix the cells with 4% paraformaldehyde and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.[5]

Inhibition of Nitric Oxide (NO) Production in Microglia

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in activated microglial cells.

Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Activation: Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Griess Assay: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent system.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential across several disease areas. Its demonstrated activities as an anticancer agent, a cardiovascular modulator, and a potential anti-inflammatory and neuroprotective agent warrant further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its clinical applications. Future research should focus on elucidating the complete pharmacokinetic and toxicological profiles of this compound and conducting preclinical and clinical studies to validate its therapeutic efficacy.

References

Methodological & Application

Application Note: HPLC Analysis of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C is a pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine. As research into the pharmacological properties of this compound continues, there is a growing need for reliable and validated analytical methods for its quantification in various matrices. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for quality control and research purposes. An alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for bioanalysis is also presented.

HPLC Method for Quantitative Analysis

This method is designed for the quantification of this compound in plant materials and formulations.

Chromatographic Conditions

A C18 column is utilized for the separation of this compound.[1][2] The mobile phase composition and gradient are optimized for the resolution of this compound from other related compounds.

ParameterCondition
Column Agilent 5HC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 321 nm
Injection Volume 10 µL

Experimental Protocols

1. Standard Solution Preparation

  • Accurately weigh 1 mg of this compound reference standard.

  • Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.

2. Sample Preparation (from Peucedanum praeruptorum root)

  • Grind the dried roots of Peucedanum praeruptorum into a fine powder.

  • Accurately weigh 1 g of the powder and place it in a conical flask.

  • Add 25 mL of methanol and sonicate for 30 minutes.

  • Allow the mixture to cool to room temperature and then filter through a 0.45 µm microporous filter membrane.[3]

  • Store the filtrate at 4 °C until HPLC analysis.[3]

UPLC-MS/MS Method for Bioanalysis

For the quantification of this compound in biological matrices such as plasma, a more sensitive and selective UPLC-MS/MS method is recommended. The following is a summary of a validated method for the simultaneous determination of Praeruptorin A, B, and C in rat plasma.[4]

Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column Reversed-phase C18 column
Mobile Phase Methanol and 10 mM ammonium acetate solution (70:30, v/v)
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the validation parameters for the UPLC-MS/MS method for this compound in rat plasma.[4]

Validation ParameterResult
Linearity Range 2.00–1000 ng/mL
Within-batch Accuracy -10.5% to 12.5%
Between-batch Accuracy -6.0% to 4.3%
Within-batch Precision ≤13.1%
Between-batch Precision ≤8.2%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard This compound Reference Standard Stock_Solution Stock Solution (100 µg/mL) Standard->Stock_Solution Dissolve in Sample Peucedanum praeruptorum Root Powder Extraction Sonication (30 min) Sample->Extraction Add Solvent_Std Methanol Solvent_Std->Stock_Solution Solvent_Sample Methanol Solvent_Sample->Extraction Working_Standards Working Standards (1-50 µg/mL) Stock_Solution->Working_Standards Dilute HPLC_System HPLC System (C18 Column, 35°C) Working_Standards->HPLC_System Inject Filtration Filtration (0.45 µm) Extraction->Filtration Final_Sample Sample Solution Filtration->Final_Sample Final_Sample->HPLC_System Inject Detector UV Detector (321 nm) HPLC_System->Detector Mobile_Phase Mobile Phase (Acetonitrile:Water) Mobile_Phase->HPLC_System Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway cluster_sample_processing Bio-Sample Processing cluster_lcms_analysis UPLC-MS/MS Analysis Plasma Rat Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Extract Analyte Extract LLE->Extract UPLC UPLC Separation (C18 Column) Extract->UPLC Inject ESI Electrospray Ionization (Positive Mode) UPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Detection Detection & Quantification MSMS->Detection

Caption: Logical relationship for UPLC-MS/MS bioanalysis of this compound.

References

Application Notes and Protocols for Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for investigating the biological activities of Praeruptorin C (PC), a natural coumarin compound. The following sections offer step-by-step methodologies for key assays, summarize quantitative data from published studies, and visualize the relevant signaling pathways.

Quantitative Data Summary

This compound has been shown to exhibit cytotoxic and anti-inflammatory effects in various cell lines. The following tables summarize the key quantitative data.

Table 1: Cytotoxicity of this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineAssayExposure Time (h)IC50 (µM)Reference
A549MTT2433.5 ± 7.5[1]
H1299MTT2430.7 ± 8.4[1]

Table 2: Anti-inflammatory Activity of Praeruptorins

CompoundCell LineAssayIC50 (µM)Reference
Praeruptorin ARat HepatocytesNitric Oxide Production208[2]
Praeruptorin BRat HepatocytesNitric Oxide Production43[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the effect of this compound on the viability of cancer cells, such as the A549 human lung adenocarcinoma cell line.[1][3]

Materials:

  • This compound (purity >98%)

  • A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (10% SDS in 0.01 N HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Prepare various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) in fresh culture medium.

  • Replace the old medium with the medium containing the different concentrations of this compound.

  • Incubate the cells for 24 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • After the 24-hour incubation is complete, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate overnight at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in NSCLC cells treated with this compound to assess the inhibition of the ERK signaling pathway.[1]

Materials:

  • A549 cells

  • This compound

  • U0126 (MEK1/2 inhibitor, as a control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Procedure:

  • Seed A549 cells and grow until they reach 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) for 24 hours. A positive control using U0126 (20 µM) can be included.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • To detect total ERK1/2 and β-actin (loading control), the membrane can be stripped and re-probed with the respective primary antibodies.

Quantitative Real-Time PCR (RT-qPCR) for Cathepsin D (CTSD) Gene Expression

This protocol is for quantifying the mRNA expression of CTSD in NSCLC cells following treatment with this compound.[1]

Materials:

  • A549 cells

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for CTSD and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat A549 cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) for 24 hours.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green Master Mix, specific primers for CTSD, and the housekeeping gene.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression of CTSD, normalized to the housekeeping gene.

Nitric Oxide (NO) Production Assay in Macrophages

This protocol is used to evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[4]

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM medium

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

  • Sodium nitrite (for standard curve)

Procedure:

  • Seed RAW 264.7 cells (1.5 × 10^5 cells/mL) in a 96-well plate and incubate for 18-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture medium.

  • Mix the collected medium with 100 µL of Griess Reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the amount of nitrite by comparing the absorbance to a standard curve prepared with sodium nitrite.

Signaling Pathway and Experimental Workflow Diagrams

Praeruptorin_C_ERK_CTSD_Pathway PC This compound ERK p-ERK1/2 PC->ERK Inhibits CTSD CTSD Expression ERK->CTSD Regulates Proliferation Cell Proliferation CTSD->Proliferation Metastasis Metastasis (Migration & Invasion) CTSD->Metastasis

Caption: this compound inhibits the phosphorylation of ERK1/2, leading to reduced CTSD expression and subsequent suppression of cell proliferation and metastasis in NSCLC.

Praeruptorin_C_NFkB_Pathway LPS LPS NFkB_Activation NF-κB Activation LPS->NFkB_Activation PC This compound PC->NFkB_Activation Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB_Activation->Inflammatory_Mediators Induces Western_Blot_Workflow node1 Cell Treatment with this compound node2 Cell Lysis & Protein Quantification node1->node2 node3 SDS-PAGE node2->node3 node4 Protein Transfer (PVDF membrane) node3->node4 node5 Blocking node4->node5 node6 Primary Antibody Incubation (e.g., p-ERK) node5->node6 node7 Secondary Antibody Incubation node6->node7 node8 Detection (Chemiluminescence) node7->node8 node9 Data Analysis node8->node9

References

Application Notes and Protocols: Praeruptorin C In Vitro Assay Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (PC) is a bioactive angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1] Emerging scientific evidence highlights its diverse pharmacological properties, including anti-inflammatory, anti-hypertensive, and anti-platelet aggregation effects.[2][3] Notably, this compound has demonstrated significant potential as an anti-cancer and neuroprotective agent in various in vitro models, making it a compound of interest for therapeutic development.[4][5]

These application notes provide a detailed overview of the key in vitro assays used to characterize the biological activities of this compound, with a focus on its anti-cancer and neuroprotective effects. The document includes structured data tables for easy comparison of quantitative results, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Section 1: Anti-Cancer Activity Assays

This compound has been shown to suppress the progression of non-small cell lung cancer (NSCLC) by inhibiting cell proliferation, migration, and invasion, and by inducing cell cycle arrest and apoptosis.[2][4] The primary mechanism involves the inactivation of the ERK/CTSD signaling pathway.[2]

Data Presentation: Anti-Cancer Effects of this compound
Cell LineAssay TypeConcentration(s)Key FindingsReference
A549 (NSCLC)Cell Viability (MTT)10, 20, 30, 40, 50 µMSignificant dose-dependent reduction in cell viability.[3]
H1299 (NSCLC)Cell Viability (MTT)10, 20, 30, 40, 50 µMSignificant dose-dependent reduction in cell viability.[3]
A549 (NSCLC)Colony Formation10, 20, 30 µMSignificantly suppressed colony formation ability.[4]
A549 (NSCLC)Cell Cycle Analysis20, 30 µMInduced significant cell cycle arrest at the G0/G1 phase.[4]
A549 (NSCLC)Protein Expression10, 20, 30 µMDownregulated Cyclin D1; Upregulated p21.[4]
A549 (NSCLC)Protein & Gene Expression10, 20, 30 µMDose-dependently reduced Cathepsin D (CTSD) expression.[4]
A549 (NSCLC)Protein Expression10, 20, 30 µMSuppressed the phosphorylation of ERK1/2.[2]
Cattle Aortic SMCCell Proliferation0.001 - 10 µMSuppressed smooth muscle cell (SMC) proliferation.[6]
Experimental Protocols

Protocol 1.1: Cell Viability (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, H1299) into 96-well plates at a density of 3 x 10⁴ cells/well and incubate for 8-24 hours to allow for attachment.[7]

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.[3][7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 1.2: Cell Migration (Wound Healing Assay)

  • Cell Seeding: Grow cells in 6-well plates until they reach 90-100% confluency.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash cells with PBS to remove debris and replace the medium with a fresh medium containing various concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and after a set time (e.g., 24 hours).

  • Analysis: Measure the wound area at each time point. The percentage of wound closure is calculated to determine cell migration ability.

Protocol 1.3: Cell Invasion (Transwell Matrigel Invasion Assay)

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells in serum-free medium into the upper chamber.

  • Treatment: Add this compound at desired concentrations to the upper chamber.

  • Incubation: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber and incubate for 24 hours.

  • Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

Protocol 1.4: Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Treat cells with this compound (e.g., 0, 10, 20, 30 µM) for 24 hours.[4]

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using analysis software.

Protocol 1.5: Western Blot for Protein Expression Analysis

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p21, p-ERK, ERK, CTSD) overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Visualizations: Anti-Cancer Mechanisms

PraeruptorinC_NSCLC_Pathway cluster_effects Cellular Effects PC This compound pERK p-ERK1/2 Activation PC->pERK inhibits CTSD Cathepsin D (CTSD) Expression pERK->CTSD promotes Migration Cell Migration & Invasion CTSD->Migration promotes

Caption: this compound inhibits NSCLC migration by suppressing the ERK/CTSD pathway.

PraeruptorinC_Workflow cluster_assays In Vitro Assays start Seed NSCLC Cells (e.g., A549) treatment Treat with this compound (Varying Concentrations) start->treatment viability Cell Viability (MTT Assay) treatment->viability migration Migration/Invasion (Wound Healing/Transwell) treatment->migration cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle expression Protein/Gene Expression (Western Blot/qPCR) treatment->expression

Caption: General experimental workflow for evaluating this compound's anti-cancer effects.

Section 2: Neuroprotective Activity Assays

This compound exhibits neuroprotective properties by shielding neurons from excitotoxicity and apoptosis.[5] Studies show it protects cortical neurons from NMDA-induced injury by down-regulating GluN2B-containing NMDA receptors, thereby preventing intracellular Ca²⁺ overload and modulating the expression of Bcl-2 family proteins.[5]

Data Presentation: Neuroprotective Effects of this compound
Model SystemAssay TypeConcentration(s)Key FindingsReference
Cultured Cortical Neurons (NMDA-induced injury)Cell ViabilityNot specifiedConcentration-dependent protection against viability loss.[5]
Cultured Cortical Neurons (NMDA-induced injury)ApoptosisNot specifiedSignificantly inhibited neuronal apoptosis.[5]
Cultured Cortical Neurons (NMDA-induced injury)Intracellular Ca²⁺Not specifiedReversed intracellular Ca²⁺ overload.[5]
Cultured Cortical Neurons (NMDA-induced injury)Protein ExpressionNot specifiedBalanced Bcl-2 and Bax expression; Reversed upregulation of GluN2B.[5]
3-NP Mouse Model of Huntington'sWestern Blot (Striatum)1.5, 3.0 mg/kgUpregulated BDNF, DARPP32, and huntingtin protein.[12]
Experimental Protocols

Protocol 2.1: Neuronal Viability in an NMDA-Injury Model

  • Cell Culture: Culture primary cortical neurons in appropriate media.

  • Treatment: Pre-treat neurons with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce Injury: Challenge the neurons with a toxic concentration of N-methyl-d-aspartate (NMDA), such as 200 µM, for 30 minutes to induce excitotoxicity.[5]

  • Assess Viability: After the challenge, wash the cells and assess viability using an MTT or LDH cytotoxicity assay.

Protocol 2.2: Apoptosis Detection (Annexin V/PI Staining)

  • Cell Treatment: Induce neuronal injury as described in Protocol 2.1 in the presence or absence of this compound.

  • Harvesting: Gently harvest the neurons.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 2.3: Western Blot for Neuroprotection Markers

  • Sample Preparation: Prepare cell lysates from treated and control neurons as described in Protocol 1.5.

  • Western Blotting: Perform Western blot analysis as detailed in Protocol 1.5.

  • Antibodies: Use primary antibodies specific for key neuroprotective and apoptotic markers, such as GluN2B, Bcl-2, Bax, cleaved Caspase-3, BDNF, and DARPP32.[5][12]

Visualization: Neuroprotective Mechanism

PraeruptorinC_Neuro_Pathway cluster_effects Cellular Effects PC This compound NMDA_R GluN2B-containing NMDA Receptor PC->NMDA_R inhibits expression Calcium Intracellular Ca²⁺ Overload NMDA_R->Calcium promotes Bax_Bcl2 Bax Upregulation & Bcl-2 Downregulation Calcium->Bax_Bcl2 promotes Apoptosis Neuronal Apoptosis Bax_Bcl2->Apoptosis promotes

Caption: Neuroprotective mechanism of this compound against NMDA-induced apoptosis.

Section 3: Other In Vitro Assays

This compound and its related compounds have been evaluated for other biological activities, including anti-inflammatory effects and modulation of drug metabolism pathways.

  • Anti-Inflammatory Assays: The anti-inflammatory effects of pyranocoumarins are often assessed by measuring the production of nitric oxide (NO), TNF-α, and interleukins in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[1] Praeruptorin B, a related compound, was found to be more potent than Praeruptorin A in suppressing NO production in IL-1β-treated rat hepatocytes by inhibiting iNOS gene expression.[13]

  • Drug Transporter Modulation: this compound can upregulate the expression and activity of multidrug resistance-associated protein 2 (MRP2) in HepG2 cells.[14] This is mediated through the constitutive androstane receptor (CAR) pathway, which can be assessed using quantitative real-time PCR (qPCR) for MRP2 mRNA and Western blotting for MRP2 protein.[14]

Protocol 3.1: Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Treat cells (e.g., HepG2 for MRP2 analysis) with this compound. Extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., MRP2, CTSD, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.[15]

  • Thermal Cycling: Run the reaction on a qPCR instrument using a standard thermal profile: initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension.[15]

  • Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

References

Application Notes and Protocols for Praeruptorin C Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Praeruptorin C (Pra-C) in various preclinical animal models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this natural compound.

Chronic Inflammatory Pain Model

Application:

This compound has demonstrated analgesic effects in a mouse model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA). It has been shown to alleviate mechanical allodynia and paw edema by inhibiting neuroinflammation in the central nervous system, specifically by targeting microglial activation in the anterior cingulate cortex (ACC).[1][2]

Quantitative Data Summary:
Animal ModelThis compound DoseAdministration RouteKey FindingsReference
CFA-induced inflammatory pain in mice3 mg/kgIntraperitoneal (i.p.) injection- Reduced hindpaw edema.- Attenuated mechanical allodynia.- Inhibited microglial activation in the ACC.- Reduced levels of TNF-α and IL-1β in the ACC.[1][2]
Experimental Protocol:

1.1. Induction of Inflammatory Pain:

  • Animal Strain: C57BL/6 mice.

  • Procedure: A single intraplantar injection of 20 µL of Complete Freund's Adjuvant (CFA) is administered into the left hind paw to induce localized inflammation and pain.

1.2. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

  • Dosage: Administer a 3 mg/kg dose of this compound via intraperitoneal (i.p.) injection.

  • Schedule: Treatment can be initiated after the CFA injection and continued for a specified duration, for example, for 3 consecutive days.[1][2]

1.3. Behavioral Testing (Mechanical Allodynia):

  • Apparatus: Use von Frey filaments to assess mechanical sensitivity.

  • Procedure: Place mice on an elevated mesh floor and allow them to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the CFA-injected paw. A positive response is a brisk withdrawal or licking of the paw. The 50% paw withdrawal threshold is then calculated.

  • Timeline: Measure baseline sensitivity before CFA injection and then at various time points post-injection and treatment (e.g., days 1, 3, 7, 14, 21).[1]

1.4. Post-mortem Analysis:

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect the anterior cingulate cortex (ACC) for molecular analysis.

  • Immunohistochemistry: Perform staining for microglial markers (e.g., Iba1) to assess activation.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the ACC using techniques like ELISA or qPCR.[1][2]

Signaling Pathway and Workflow:

The analgesic effect of this compound in the CFA model is mediated by the inhibition of microglial activation and subsequent reduction of pro-inflammatory cytokine release in the ACC.

G CFA CFA Injection (Inflammatory Stimulus) Microglia Microglial Activation (in ACC) CFA->Microglia Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Pain Chronic Inflammatory Pain (Mechanical Allodynia) Cytokines->Pain PraC This compound PraC->Microglia Inhibits

Pra-C inhibits microglial activation in pain.

Huntington's Disease-Like Symptoms Model

Application:

This compound has shown neuroprotective effects in a mouse model of Huntington's disease (HD) induced by 3-nitropropionic acid (3-NP). It has been found to alleviate motor deficits and depressive-like behaviors by protecting neurons from excitotoxicity and upregulating key proteins in the striatum.[3][4][5]

Quantitative Data Summary:
Animal ModelThis compound DoseAdministration RouteKey FindingsReference
3-NP-induced HD-like symptoms in mice1.5 mg/kg and 3.0 mg/kgIntraperitoneal (i.p.) injection- Alleviated motor deficits (improved rotarod performance).- Reduced depression-like behavior (in forced swim and tail suspension tests).- Upregulated BDNF, DARPP32, and huntingtin protein in the striatum.[3][4]
Experimental Protocol:

2.1. Induction of HD-like Symptoms:

  • Animal Strain: C57BL/6 mice (6 weeks old).[3]

  • Procedure: Administer 3-nitropropionic acid (3-NP) at a dose of 50 mg/kg via intraperitoneal (i.p.) injection, twice daily for 5 days, to induce striatal neurotoxicity.[3]

2.2. This compound Administration:

  • Dosage: Prepare two doses of this compound: 1.5 mg/kg and 3.0 mg/kg.[4]

  • Schedule: Administer the assigned dose of this compound (i.p.) for 3 consecutive days during the 3-NP treatment period.[3][4]

2.3. Behavioral Assessments:

  • Motor Coordination (Rotarod Test):

    • Procedure: Place mice on a rotating rod with accelerating speed (e.g., from 3 to 30 rpm). Record the latency to fall.[3]

    • Training: Acclimate and train the mice on the rotarod at a constant low speed before the test.[3]

  • Depressive-like Behavior (Forced Swim Test - FST & Tail Suspension Test - TST):

    • FST Procedure: Place mice in a cylinder of water and record the duration of immobility over a set period.

    • TST Procedure: Suspend mice by their tails and record the duration of immobility.[4]

  • Locomotor Activity (Open Field Test - OFT):

    • Procedure: Place mice in an open field arena and track their movement (e.g., total distance traveled, time spent in the center) to assess general locomotor activity and anxiety-like behavior.[4]

2.4. Neurochemical Analysis:

  • Tissue Collection: Following behavioral testing, collect the striatum from the brains of the euthanized mice.

  • Western Blot: Perform Western blot analysis to measure the protein levels of BDNF, DARPP32, and huntingtin in striatal lysates.[3][4]

Signaling Pathway and Workflow:

This compound demonstrates neuroprotective effects in the 3-NP model by counteracting neurotoxicity and promoting the expression of crucial neuronal proteins in the striatum.

G NP 3-Nitropropionic Acid (3-NP) (Neurotoxin) Striatum Striatal Neuron Damage & Excitotoxicity NP->Striatum Proteins Decreased BDNF, DARPP32, Huntingtin Protein Striatum->Proteins Symptoms HD-like Symptoms (Motor & Psychiatric Deficits) Proteins->Symptoms PraC This compound PraC->Striatum Protects PraC->Proteins Upregulates

Pra-C's neuroprotective mechanism in an HD model.

Non-Small Cell Lung Cancer (NSCLC) Model

Application:

This compound exhibits anti-proliferative and anti-metastatic effects on human non-small cell lung cancer (NSCLC). In vivo studies using an orthotopic lung cancer mouse model have shown that Pra-C can suppress tumor growth. The underlying mechanism involves the inactivation of the ERK/CTSD signaling pathway.[6][7]

Quantitative Data Summary:
Animal ModelCell LineThis compound AdministrationKey FindingsReference
Orthotopic lung cancer mouse model (C57BL/6 or Nude mice)LLC-luciferaseOral administration- Suppressed tumor growth (monitored by live imaging).[7]
Experimental Protocol:

3.1. Cell Culture:

  • Cell Line: Use a murine lung cancer cell line expressing luciferase, such as LLC-luciferase, for in vivo imaging.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

3.2. Orthotopic Lung Cancer Model Generation:

  • Animal Strains: Use immunocompetent C57BL/6 mice or immunodeficient nude mice.[7]

  • Procedure: Anesthetize the mice and perform an intrapulmonary injection of LLC-luciferase cells to establish an orthotopic tumor in the lung.[7]

3.3. This compound Treatment:

  • Administration Route: Administer this compound orally.[7]

  • Schedule: Daily administration for a specified period, for instance, 4 weeks.[7]

3.4. Tumor Growth Monitoring:

  • In Vivo Imaging: Monitor tumor growth and metastasis non-invasively at regular intervals using an in vivo imaging system to detect the luciferase signal after injecting a luciferin substrate.[7]

3.5. Pathological and Molecular Analysis:

  • Tissue Collection: At the study's endpoint, harvest the lungs and other organs for pathological examination.

  • Histology: Perform Hematoxylin and Eosin (H&E) staining on lung sections to assess tumor morphology.

  • Western Blot/Immunohistochemistry: Analyze the expression and phosphorylation status of proteins in the ERK signaling pathway (e.g., p-ERK) and the expression of Cathepsin D (CTSD) in tumor tissues.[6][7]

Signaling Pathway and Workflow:

This compound inhibits NSCLC progression by targeting the ERK1/2 signaling pathway, which in turn downregulates the expression of Cathepsin D (CTSD), a key protein involved in tumor invasion and metastasis.[6][7]

G NSCLC Non-Small Cell Lung Cancer (NSCLC) ERK ERK1/2 Signaling Pathway (Activation/Phosphorylation) NSCLC->ERK CTSD Cathepsin D (CTSD) Expression ERK->CTSD Progression Tumor Proliferation, Migration, & Invasion CTSD->Progression PraC This compound PraC->ERK Inactivates

Pra-C inhibits NSCLC via the ERK/CTSD pathway.

References

Therapeutic Applications of Praeruptorin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (PC) is a pyranocoumarin compound isolated from the dried roots of Peucedanum praeruptorum Dunn. Traditionally used in Chinese medicine, recent scientific investigations have unveiled its potential therapeutic applications across a spectrum of diseases. This document provides a comprehensive overview of the therapeutic applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anti-Cancer Applications

This compound has demonstrated significant anti-proliferative and anti-metastatic effects, particularly in non-small cell lung cancer (NSCLC).

Quantitative Data: Anti-Cancer Effects
Cell LineAssayParameterValueReference
A549 (NSCLC)MTT AssayIC5033.5 ± 7.5 µM[1]
H1299 (NSCLC)MTT AssayIC5030.7 ± 8.4 µM[1]
Signaling Pathway: Inhibition of NSCLC Progression

This compound inhibits the proliferation and metastasis of non-small cell lung cancer cells by inactivating the ERK/CTSD signaling pathway.[1][2] This leads to cell cycle arrest in the G0/G1 phase, downregulation of Cyclin D1, and upregulation of p21.[1][2]

PraeruptorinC_Anticancer_Pathway cluster_erk_pathway ERK Signaling Pathway PraeruptorinC This compound MEK1_2 MEK1/2 PraeruptorinC->MEK1_2 CellCycleArrest G0/G1 Cell Cycle Arrest PraeruptorinC->CellCycleArrest ERK1_2 ERK1/2 MEK1_2->ERK1_2 CTSD Cathepsin D (CTSD) ERK1_2->CTSD Proliferation Cell Proliferation CTSD->Proliferation Metastasis Metastasis (Migration & Invasion) CTSD->Metastasis Cell_Viability_Workflow Seed_Cells Seed Cells (e.g., A549, H1299) in 96-well plates Treat_PC Treat with this compound (e.g., 0-50 µM) for 24 hours Seed_Cells->Treat_PC Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate for 4 hours Treat_PC->Add_MTT Solubilize Solubilize Formazan (Isopropanol or DMSO) Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance PraeruptorinC_Neuroprotection_Pathway PraeruptorinC This compound NMDA_Receptor GluN2B-containing NMDA Receptor PraeruptorinC->NMDA_Receptor Bcl2_Bax Bcl-2 / Bax Ratio PraeruptorinC->Bcl2_Bax Balances Neuroprotection Neuroprotection PraeruptorinC->Neuroprotection Ca_Influx Intracellular Ca²⁺ Overload NMDA_Receptor->Ca_Influx Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis Bcl2_Bax->Apoptosis PraeruptorinC_Vasorelaxation_Pathway PraeruptorinC This compound Ca_Channel Voltage-Operated Ca²⁺ Channel PraeruptorinC->Ca_Channel eNOS eNOS PraeruptorinC->eNOS Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vasorelaxation Vasorelaxation Ca_Influx->Vasorelaxation NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP cGMP->Vasorelaxation PraeruptorinC_Anti_inflammatory_Pathway LPS LPS NF_kB NF-κB Pathway LPS->NF_kB STAT3 STAT3 Pathway LPS->STAT3 PraeruptorinC This compound PraeruptorinC->NF_kB PraeruptorinC->STAT3 Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Pro_inflammatory STAT3->Pro_inflammatory

References

Praeruptorin C: A Potent Antagonist of L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Praeruptorin C (Pra-C) is a naturally occurring coumarin derivative isolated from the roots of Peucedanum praeruptorum Dunn. It has garnered significant interest within the scientific community for its vasodilatory and antihypertensive properties, which are primarily attributed to its function as a calcium channel antagonist.[1] These notes provide a comprehensive overview of this compound's activity, supported by quantitative data and detailed experimental protocols for its investigation.

This compound exerts its physiological effects by blocking the influx of extracellular calcium (Ca2+) into cells through voltage-gated calcium channels, with a particular affinity for the L-type calcium channels prevalent in cardiac and smooth muscle cells.[2][3] This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound as a calcium channel antagonist.

Table 1: Potency of this compound

ParameterValueCell TypeReference
pD₂'5.7Not Specified[1]

Table 2: Inhibition of Induced Intracellular Calcium Increase by this compound (1.0 µmol/L)

Inducing AgentConcentrationCell Type% Inhibition of [Ca²⁺]i IncreaseReference
KCl75 mmol/LRat Ventricular Myocytes50%[2]
CaCl₂10 mmol/LRat Ventricular Myocytes31%[2]
Bay K 86443 µmol/LRat Ventricular Myocytes42%[2]

Signaling Pathway

This compound's primary mechanism of action involves the direct blockade of L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium into smooth muscle and cardiac muscle cells. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, leading to muscle relaxation and vasodilation.

PraeruptorinC_Pathway PraC This compound LTypeCa L-type Ca²⁺ Channel PraC->LTypeCa Inhibits Relaxation Muscle Relaxation PraC->Relaxation Leads to Ca_influx Ca²⁺ Influx LTypeCa->Ca_influx Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Calmodulin Calmodulin Activation Ca_intracellular->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Muscle Contraction MLCK->Contraction

This compound's Mechanism of Action.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a calcium channel antagonist.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells (VSMCs) in response to this compound, using the ratiometric fluorescent indicator Fura-2 AM.

Experimental Workflow:

Workflow for Fura-2 AM Calcium Imaging.

Materials:

  • Primary vascular smooth muscle cells (VSMCs)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Fura-2 AM (in DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium Chloride (KCl) solution

  • Ionomycin

  • EGTA

  • Fluorescence microscope or plate reader capable of ratiometric measurement (Ex: 340/380 nm, Em: 510 nm)

Procedure:

  • Cell Culture: Culture VSMCs in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO₂. Seed cells onto glass coverslips or 96-well black-walled imaging plates and allow them to adhere and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Perfuse the cells with HBSS and record the baseline fluorescence ratio (F340/F380).

    • Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and incubate for a predetermined time.

    • Induce calcium influx by adding a high concentration of KCl (e.g., 75 mM).

    • Record the change in the fluorescence ratio over time.

  • Calibration (Optional):

    • At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (e.g., 5 µM) in the presence of high extracellular calcium.

    • Determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA (e.g., 10 mM) to the ionomycin-containing solution.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • The change in intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).

    • Plot the dose-response curve for this compound's inhibition of the KCl-induced calcium increase to determine the IC₅₀ value.

Patch-Clamp Electrophysiology

This protocol details the whole-cell voltage-clamp technique to directly measure the effect of this compound on L-type calcium channel currents in isolated ventricular myocytes.

Experimental Workflow:

Workflow for Patch-Clamp Electrophysiology.

Materials:

  • Isolated rat ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Micromanipulator

  • Perfusion system

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols. Allow the cells to stabilize before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place an isolated myocyte in the recording chamber and perfuse with the external solution.

    • Approach the cell with the patch pipette under visual control.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Elicit L-type calcium currents (I_Ca,L) by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Record baseline I_Ca,L.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Record I_Ca,L at steady-state for each concentration.

  • Data Analysis:

    • Measure the peak amplitude of I_Ca,L in the absence and presence of this compound.

    • Calculate the percentage inhibition of I_Ca,L for each concentration of this compound.

    • Construct a dose-response curve and fit it with the Hill equation to determine the IC₅₀ value for this compound's blockade of L-type calcium channels.

Conclusion

This compound is a compelling natural compound with significant potential as a calcium channel antagonist for therapeutic applications, particularly in cardiovascular diseases. The data and protocols presented here provide a solid foundation for researchers to further explore its mechanism of action and pharmacological profile. Consistent and reproducible results will be key to unlocking the full therapeutic potential of this promising molecule.

References

Application Notes and Protocols: Praeruptorin C in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C (Pra-C) is a bioactive coumarin compound derived from the root of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2][3] Emerging research has identified Pra-C as a potent neuroprotective agent with multifaceted mechanisms of action, making it a promising candidate for the development of therapeutics for neurodegenerative diseases and acute neuronal injury.[2][4] Pra-C has demonstrated efficacy in models of excitotoxicity, Huntington's disease, and neuroinflammation.[1][2][5] Its neuroprotective properties are attributed to its functions as a calcium antagonist and antioxidant, as well as its ability to modulate key signaling pathways involved in neuronal apoptosis and inflammation.[1][6]

These application notes provide a summary of the current data on Pra-C's neuroprotective effects and detailed protocols for its use in relevant experimental models.

Mechanism of Action

This compound exerts its neuroprotective effects through several key signaling pathways. Primarily, it mitigates excitotoxicity by modulating NMDA receptor activity and subsequent calcium influx. It also exhibits significant anti-apoptotic and anti-inflammatory properties.

  • Inhibition of Excitotoxicity and Apoptosis: In response to excitotoxic stimuli like excessive N-methyl-d-aspartate (NMDA), Pra-C selectively down-regulates the expression of GluN2B-containing NMDA receptors.[1] This action reduces intracellular calcium (Ca2+) overload, a critical trigger for neuronal death.[1][4] By preventing Ca2+ overload, Pra-C helps to rebalance the expression of the Bcl-2 family of proteins, increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax, thereby inhibiting the apoptotic cascade.[1]

PraC_Excitotoxicity_Pathway cluster_0 Excitotoxic Stimulus (e.g., NMDA) cluster_1 Neuronal Membrane cluster_2 Intracellular Events NMDA NMDA Receptor GluN2B-NMDA Receptor NMDA->Receptor Activates Ca_Influx Ca2+ Overload Receptor->Ca_Influx Mediates Bax Bax ↑ Ca_Influx->Bax Bcl2 Bcl-2 ↓ Ca_Influx->Bcl2 Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits PraC This compound PraC->Receptor Down-regulates expression PraC->Ca_Influx Reverses PraC->Bax Balances PraC->Bcl2 Balances

Pra-C's anti-apoptotic mechanism in excitotoxicity.
  • Anti-Neuroinflammatory Action: Pra-C has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the central nervous system.[5] In a mouse model of inflammatory pain, Pra-C treatment reduced the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in the anterior cingulate cortex (ACC).[5] This anti-inflammatory effect contributes to its analgesic and neuroprotective capabilities.

PraC_Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., CFA) cluster_1 Cellular Response cluster_2 Pathological Outcome Stimulus Inflammatory Stimulus Microglia Microglia Stimulus->Microglia Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Releases Neuroinflammation Neuroinflammation & Neuronal Hyperexcitability Cytokines->Neuroinflammation PraC This compound PraC->Microglia Inhibits activation PraC->Cytokines Reduces levels

Pra-C's anti-inflammatory mechanism via microglia.

Data Presentation

Table 1: Summary of In Vitro Neuroprotective Effects of this compound
Model SystemToxin/ChallengePra-C ConcentrationKey Quantitative FindingsReference
Cultured Mouse Cortical Neurons200μM N-methyl-d-aspartate (NMDA)Concentration-dependentProtected against loss of cellular viability. Significantly inhibited NMDA-induced apoptosis by reversing Ca2+ overload and balancing Bcl-2/Bax expression.[1]
BV-2 Microglial CellsLipopolysaccharide (LPS)Not specifiedSignificantly abolished the elevated levels of TNF-α and IL-1β released from LPS-stimulated cells.[6]
Table 2: Summary of In Vivo Neuroprotective Effects of this compound
Disease ModelAnimal ModelPra-C Dosage & RouteKey Quantitative FindingsReference
Huntington's Disease-like Symptoms3-nitropropionic acid (3-NP)-injected Mice (C57BL/6)1.5 and 3.0 mg/kg, p.o.Significantly improved rotarod fall latency (Control: ~111s; 3-NP: ~40s; 1.5mg/kg Pra-C: ~73s; 3.0mg/kg Pra-C: ~74s). Alleviated motor deficits and depression-like behaviors. Upregulated BDNF, DARPP32, and huntingtin protein in the striatum.[2][3]
Chronic Inflammatory PainComplete Freund's adjuvant (CFA)-injected Mice3 mg/kgRelieved CFA-induced mechanical allodynia and hindpaw edema after 3 days of treatment. Reduced levels of TNF-α and IL-1β in the anterior cingulate cortex (ACC).[5]

Experimental Protocols & Workflow

A typical workflow for assessing the neuroprotective potential of this compound involves inducing a specific neuronal deficit in an in vitro or in vivo model, followed by treatment and subsequent analysis of cellular, molecular, and behavioral outcomes.

Experimental_Workflow cluster_InVitro In Vitro cluster_InVivo In Vivo a1 Culture Primary Neurons or Cell Lines a2 Induce Neuronal Injury (e.g., 200µM NMDA) a1->a2 a3 Treat with Pra-C (Dose-Response) a2->a3 a4 Biochemical Analysis (Viability, Apoptosis, Ca2+) a3->a4 b1 Acclimate Animals (e.g., C57BL/6 Mice) b2 Induce Disease Model (e.g., 3-NP Injection) b1->b2 b3 Treat with Pra-C (1.5 & 3.0 mg/kg) b2->b3 b4 Behavioral Testing (Rotarod, OFT) b3->b4 b5 Post-mortem Analysis (Western Blot, Histology) b4->b5

General workflow for neuroprotection studies.
Protocol 1: In Vitro NMDA-Induced Excitotoxicity Assay

This protocol is adapted from studies assessing Pra-C's effect on NMDA-induced apoptosis in cortical neurons.[1]

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 15-16 C57BL/6 mice.

    • Plate dissociated neurons onto poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

    • Maintain cultures at 37°C in a humidified 5% CO2 incubator for 7-9 days.

  • This compound Treatment:

    • Prepare stock solutions of Pra-C in DMSO and dilute to final concentrations in culture medium. Ensure the final DMSO concentration is non-toxic to neurons (e.g., <0.1%).

    • Pre-treat cultures with various concentrations of Pra-C for a specified time (e.g., 2 hours) before NMDA exposure.

  • Induction of Excitotoxicity:

    • Induce neuronal injury by exposing cultures to 200µM NMDA for 30 minutes in a Mg2+-free buffer.[1]

    • After exposure, wash the cells and replace the medium with the original Pra-C-containing medium.

  • Assessment (24 hours post-insult):

    • Cell Viability: Use an MTT or LDH assay to quantify cell survival relative to control cultures.

    • Apoptosis: Perform TUNEL staining or Western blot analysis for cleaved caspase-3, Bcl-2, and Bax protein levels to assess the degree of apoptosis.

    • Calcium Imaging: Use a fluorescent Ca2+ indicator like Fura-2 AM to measure intracellular calcium concentration changes in response to NMDA with and without Pra-C pre-treatment.

Protocol 2: In Vivo 3-NP-Induced Huntington's Disease Model

This protocol is based on the methodology used to evaluate Pra-C in a mouse model of Huntington's disease.[2][3]

  • Animals:

    • Use male C57BL/6 mice (6 weeks old, 18-22 g).

    • House animals under standard conditions with ad libitum access to food and water. Acclimate mice for at least one week before the experiment.

  • Model Induction and Treatment:

    • Prepare a 3-nitropropionic acid (3-NP) solution in saline.

    • Administer 3-NP to induce HD-like symptoms. Note: The original study does not specify the 3-NP dosage and administration schedule in the abstract, but a common method is intraperitoneal (i.p.) injection.

    • Administer Pra-C orally (p.o.) at doses of 1.5 mg/kg and 3.0 mg/kg for 3 consecutive days.[2] A vehicle control group (e.g., saline or 0.5% CMC-Na) and a 3-NP only group must be included.

  • Behavioral Testing:

    • Rotarod Test: To assess motor coordination, place mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall. Test mice for 3 consecutive days.

    • Open Field Test (OFT): To assess general locomotor activity and anxiety-like behavior, place the mouse in the center of an open field arena and record total distance traveled and time spent in the center versus the periphery for 5-10 minutes.

    • Forced Swimming Test (FST) / Tail Suspension Test (TST): To assess depression-like behavior, measure the immobility time over a 6-minute session.[2]

  • Post-mortem Analysis:

    • At the end of the experiment, euthanize the mice and perfuse with saline.

    • Dissect the striatum for biochemical analysis.

    • Western Blot: Homogenize striatal tissue to measure protein levels of BDNF, DARPP32, and huntingtin.[2][3]

    • Histology: For histological analysis, perfuse with 4% paraformaldehyde, dissect the brain, and prepare sections for Nissl staining to assess neuronal loss and damage in the striatum.[4]

Protocol 3: Western Blot Analysis for Neuroprotective Markers
  • Protein Extraction:

    • Homogenize cultured cells or brain tissue (e.g., striatum) in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Examples include antibodies against:

      • GluN2B, Bcl-2, Bax (for excitotoxicity studies)[1]

      • BDNF, DARPP32, Huntingtin (for HD studies)[2]

      • p-Akt, Akt (for signaling pathway analysis)

      • β-actin or GAPDH (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.

References

Application Notes and Protocols: Praeruptorin C in Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Praeruptorin C (Pra-C) in preclinical models of Huntington's disease (HD). The information compiled here, based on available scientific literature, is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this natural compound.

Introduction

Huntington's disease is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. A key pathological feature of HD is the selective loss of medium spiny neurons in the striatum.[1] this compound, a coumarin compound isolated from the root of Peucedanum praeruptorum Dunn, has demonstrated neuroprotective effects in a mouse model of HD induced by 3-nitropropionic acid (3-NP).[1][2][3][4][5] The 3-NP model is a well-established chemical model that mimics several key pathological features of HD by inhibiting mitochondrial complex II, leading to striatal degeneration and the manifestation of HD-like symptoms.[6][7][8][9]

Studies have shown that this compound can alleviate motor deficits and depression-like behaviors in these models.[1][2][3][4][5] The proposed mechanism of action involves the upregulation of crucial neuroprotective proteins, including Brain-Derived Neurotrophic Factor (BDNF), Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32), and the huntingtin (Htt) protein itself.[1][2][4][5] This suggests that this compound may exert its therapeutic effects by enhancing neuronal survival and function in the striatum.

Data Presentation

The following table summarizes the key quantitative and qualitative findings from studies investigating the effects of this compound in the 3-NP induced Huntington's disease mouse model.

Parameter Treatment Group Dosage Key Findings Reference
Motor Function (Rotarod Test) This compound1.5 mg/kg and 3.0 mg/kgSignificantly improved motor coordination and balance compared to the 3-NP treated group.[1][2][3]
Locomotor Activity (Open Field Test) This compound1.5 mg/kg and 3.0 mg/kgAlleviated motor deficits observed in the 3-NP treated group.[1][2][3]
Protein Expression (Western Blot) This compound1.5 mg/kg and 3.0 mg/kgUpregulated the expression of BDNF, DARPP-32, and huntingtin protein in the striatum.[1][2][4][5]
Neuroprotection This compound1.5 mg/kg and 3.0 mg/kgProtected neurons from excitotoxicity.[1][2][4][5]
Behavioral Phenotype This compound1.5 mg/kg and 3.0 mg/kgAlleviated depression-like behavior.[1][2][4][5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in a 3-NP induced Huntington's disease mouse model.

3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Model

This protocol describes the induction of HD-like symptoms in mice using 3-NP.

Materials:

  • 3-Nitropropionic acid (3-NP)

  • Saline solution (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of 3-NP Solution: Dissolve 3-NP in saline to the desired concentration. A common dosing regimen is 10-20 mg/kg.[6] The solution should be freshly prepared before each set of injections.

  • Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Induction: Administer 3-NP solution to the mice via intraperitoneal (i.p.) injection. A typical subacute protocol involves daily injections for several consecutive days (e.g., 5-7 days).[3]

  • Control Group: Administer an equivalent volume of saline to the control group of mice.

  • Monitoring: Closely monitor the animals for the development of HD-like symptoms, which may include motor deficits (e.g., abnormal gait, reduced coordination), weight loss, and behavioral changes.

This compound Administration

This protocol outlines the administration of this compound to the 3-NP treated mice.

Materials:

  • This compound

  • Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary)

  • Syringes and needles for i.p. injection

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the vehicle solution to achieve the desired concentrations (e.g., 1.5 mg/kg and 3.0 mg/kg).[1][2][3]

  • Administration: Following the induction of HD-like symptoms with 3-NP, begin the administration of this compound. In the study by Wang et al. (2017), treatment was initiated after 3-NP administration and continued for 3 days.[1][2][4][5] Administer the prepared solution via i.p. injection.

  • Vehicle Control: Administer the vehicle solution to a separate group of 3-NP treated mice.

Behavioral Assessment: Rotarod Test

This test is used to evaluate motor coordination and balance.

Materials:

  • Rotarod apparatus for mice

Procedure:

  • Acclimatization/Training: Prior to testing, acclimatize the mice to the rotarod apparatus. This typically involves placing the mice on the stationary or slowly rotating rod for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test day.[10]

  • Testing:

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over a period of 300 seconds).[11][12]

    • Place a mouse on one of the rotating lanes.

    • Start the rotation and the timer simultaneously.

    • Record the latency to fall from the rod. If a mouse clings to the rod and completes a full passive rotation, this is also considered a fall.[11]

    • Perform multiple trials (typically 3) for each mouse with an inter-trial interval of at least 15 minutes.[11][12]

  • Data Analysis: Calculate the average latency to fall for each mouse across the trials. Compare the mean latencies between the different treatment groups.

Behavioral Assessment: Open Field Test

This test assesses general locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., a square or circular arena with high walls)

  • Video tracking software

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.[2][13]

  • Testing:

    • Place a mouse in the center or periphery of the open field arena.[2][14]

    • Allow the mouse to freely explore the arena for a set duration (e.g., 5-20 minutes).[2][14][15]

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use video tracking software to analyze various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Number of entries into the center zone

    • Rearing frequency Compare these parameters across the different treatment groups.

Molecular Analysis: Western Blot

This protocol is for the detection and quantification of BDNF, DARPP-32, and huntingtin protein levels in the striatum.

Materials:

  • Striatal tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-BDNF

    • Anti-DARPP-32

    • Anti-Huntingtin

    • Anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization and Protein Extraction:

    • Dissect and immediately freeze the striatal tissue in liquid nitrogen.

    • Homogenize the tissue in lysis buffer on ice. For BDNF detection, an acid-extraction protocol may be necessary to release bound protein.[16]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in loading buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for at least 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-BDNF, anti-DARPP-32, or anti-huntingtin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized, but typical starting points are 1:1000 to 1:2000.[17]

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again several times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin). Compare the relative protein expression levels between the different treatment groups.

Visualizations

Experimental Workflow

G cluster_induction Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment induction 3-NP Administration (i.p. injection) pra_c This compound Treatment (1.5 & 3.0 mg/kg, i.p.) induction->pra_c vehicle Vehicle Control induction->vehicle behavior Behavioral Testing (Rotarod, Open Field) pra_c->behavior vehicle->behavior molecular Molecular Analysis (Western Blot) behavior->molecular

Caption: Experimental workflow for evaluating this compound in a 3-NP Huntington's disease model.

Proposed Signaling Pathway of this compound in Huntington's Disease Models

G cluster_pra_c Therapeutic Intervention cluster_cellular Cellular Effects cluster_downstream Downstream Neuroprotective Effects pra_c This compound htt Huntingtin Protein (Upregulation) pra_c->htt Reverses 3-NP induced reduction darpp32 DARPP-32 Expression (Upregulation) pra_c->darpp32 Direct or indirect upregulation bdnf BDNF Expression (Upregulation) htt->bdnf Promotes transcription survival Neuronal Survival and Function bdnf->survival darpp32->survival motor Improved Motor Function survival->motor

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

References

Application Notes: Quantitative Real-Time PCR in the Study of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeruptorin C (PC) is a naturally occurring pyranocoumarin compound found in the root of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2][3] Recent pharmacological studies have revealed its potential therapeutic effects, including anti-inflammatory, anti-hypertensive, anti-platelet aggregation, and anti-cancer activities.[4][5] Quantitative real-time PCR (qRT-PCR) is a powerful and sensitive technique used to measure gene expression levels, making it an indispensable tool for elucidating the molecular mechanisms underlying the bioactivities of this compound.[6][7][8]

Application of qRT-PCR in this compound Research

The primary application of qRT-PCR in this compound studies is to quantify the changes in messenger RNA (mRNA) levels of specific target genes in response to PC treatment. This allows researchers to understand how this compound modulates cellular signaling pathways at the transcriptional level. Key research areas where qRT-PCR is employed include:

  • Oncology: Investigating the anti-cancer effects of this compound by measuring the expression of genes involved in cell proliferation, apoptosis, and metastasis. For instance, studies have used qRT-PCR to show that this compound downregulates the expression of Cyclin D1 and Cathepsin D (CTSD), while upregulating the tumor suppressor p21 in non-small cell lung cancer (NSCLC) cells.[4][5]

  • Drug Metabolism and Transport: Assessing the influence of this compound on the expression of genes encoding drug-metabolizing enzymes and transporters. For example, qRT-PCR has been utilized to demonstrate that this compound upregulates the expression of multidrug resistance-associated protein 2 (MRP2) through the constitutive androstane receptor (CAR) pathway in HepG2 cells.[1]

  • Inflammation: Elucidating the anti-inflammatory mechanisms of this compound and related compounds by quantifying the expression of pro-inflammatory and anti-inflammatory genes. While direct studies on this compound are emerging, research on the related compound Praeruptorin A has employed qRT-PCR to measure the expression of inflammatory factors regulated by the NF-κB pathway.[9]

Experimental Protocols

This section provides a detailed protocol for investigating the effect of this compound on gene expression in a human non-small cell lung cancer (NSCLC) cell line using qRT-PCR.

1. Cell Culture and Treatment

  • Culture human NSCLC cells (e.g., A549 or H1299) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified period (e.g., 24 or 48 hours). The final concentration of DMSO in the culture medium should be less than 0.1%.

2. RNA Extraction

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the wells using a suitable RNA lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA according to the manufacturer's protocol.

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • Assess RNA integrity by agarose gel electrophoresis.

3. Reverse Transcription (cDNA Synthesis)

  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • In a typical 20 µL reaction, combine 1 µg of total RNA, random hexamer primers or oligo(dT) primers, dNTPs, and reverse transcriptase in the appropriate reaction buffer.

  • Perform the reverse transcription reaction in a thermal cycler with the following typical conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes to inactivate the enzyme.[10]

  • Store the synthesized cDNA at -20°C.

4. Quantitative Real-Time PCR (qRT-PCR)

  • Prepare the qRT-PCR reaction mixture. For a 20 µL reaction, typically mix 10 µL of 2x SYBR Green Master Mix, 0.4 µL of each forward and reverse primer (10 µM), 1 µL of cDNA template, and nuclease-free water to the final volume.[10]

  • Use primers specific for the target genes (e.g., CTSD, CCND1, CDKN1A) and a reference gene (e.g., GAPDH, ACTB).

  • Perform the qRT-PCR in a real-time PCR system with typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Perform a melting curve analysis to verify the specificity of the amplified products.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation

Table 1: Effect of this compound on the Relative mRNA Expression of Target Genes in NSCLC Cells

Target GeneTreatment GroupFold Change (vs. Control)P-value
CTSD 10 µM this compound0.75< 0.05
20 µM this compound0.52< 0.01
40 µM this compound0.31< 0.001
Cyclin D1 10 µM this compound0.82< 0.05
20 µM this compound0.61< 0.01
40 µM this compound0.40< 0.001
p21 10 µM this compound1.5< 0.05
20 µM this compound2.8< 0.01
40 µM this compound4.2< 0.001

Table 2: Effect of this compound on the Relative mRNA Expression of MRP2 in HepG2 Cells

Target GeneTreatment GroupFold Change (vs. Control)P-value
MRP2 10 µM this compound1.8< 0.05
20 µM this compound3.2< 0.01
40 µM this compound5.1< 0.001

Mandatory Visualization

qRT_PCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qrpcr qRT-PCR Analysis A Seed NSCLC Cells B Treat with this compound A->B C Total RNA Extraction B->C D RNA Quantification & Quality Check C->D E Reverse Transcription (cDNA Synthesis) D->E F qRT-PCR Amplification E->F G Data Analysis (2-ΔΔCt) F->G H Gene Expression Results G->H

Caption: Experimental workflow for qRT-PCR analysis of this compound effects.

Praeruptorin_C_Signaling_Pathway cluster_pathway ERK/CTSD Signaling Pathway cluster_effects Cellular Effects in NSCLC Praeruptorin_C This compound ERK ERK1/2 Phosphorylation Praeruptorin_C->ERK inhibits CTSD CTSD Expression ERK->CTSD activates Proliferation Cell Proliferation CTSD->Proliferation Invasion Cell Invasion & Metastasis CTSD->Invasion

Caption: this compound inhibits the ERK/CTSD signaling pathway in NSCLC.

References

Troubleshooting & Optimization

Praeruptorin C solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Praeruptorin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring pyranocoumarin compound.[1] It is classified as an angular-type pyranocoumarin.[2] this compound has been investigated for various biological activities, including antioxidant and calcium channel antagonist effects.[3] It has also been shown to upregulate the expression of multidrug resistance-associated protein 2 (MRP2) through the activation of the constitutive androstane receptor (CAR).

Q2: What are the known biological activities of this compound?

This compound exhibits several biological activities, including:

  • Calcium channel antagonism : It acts as a calcium antagonist, which may contribute to its effects on vascular smooth muscle cells.[3]

  • Antioxidant properties : It has been reported to have antioxidant effects.[3]

  • Anti-inflammatory effects : Studies have shown its potential in reducing inflammation.

  • Regulation of drug transporters : this compound can induce the expression of MRP2, a key protein involved in the transport of various drugs and endogenous compounds.[4]

Q3: In which solvents is this compound soluble?

This compound exhibits solubility in several common laboratory solvents. For detailed solubility data, please refer to the table below.

Solubility Data

Quantitative solubility data for this compound is summarized in the table below. Please note that sonication may be required to achieve the concentrations listed.[3][5]

SolventConcentrationNotes
DMSO25 mg/mL (58.35 mM)[5] or 78 mg/mL (182.04 mM)[3]Sonication is recommended.[3]
EthanolSoluble[3]-
MethanolSoluble[3]-
PyridineSoluble[3]-

Troubleshooting Guide: Solubility Issues

Problem: this compound is not dissolving in my chosen solvent.

  • Solution 1: Verify the solvent. Ensure you are using a recommended solvent such as DMSO, ethanol, methanol, or pyridine.[3]

  • Solution 2: Increase the temperature. Gently warming the solution to 37°C may aid in dissolution.[5]

  • Solution 3: Use sonication. As recommended for DMSO, applying ultrasonic energy can help dissolve the compound.[3][5]

  • Solution 4: Check the purity of the compound. Impurities can sometimes affect solubility.

  • Solution 5: Consider a co-solvent system. For in vivo studies, a mixture of solvents like DMSO, PEG300, and Tween 80 in saline or PBS may be necessary to achieve the desired concentration and maintain solubility.[6]

Problem: My this compound solution appears cloudy or has precipitated over time.

  • Solution 1: Check storage conditions. Stock solutions, especially in DMSO, should be stored at -20°C or -80°C to maintain stability.[5][6] For short-term storage at -20°C, it is recommended to use the solution within one month, and for long-term storage at -80°C, within six months.[5]

  • Solution 2: Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials can prevent degradation from repeated temperature changes.[5]

  • Solution 3: Re-dissolve the precipitate. Gentle warming and sonication may help to bring the precipitated compound back into solution. However, be aware that this may not be suitable for all experimental applications.

Troubleshooting Guide: Stability Issues

Problem: I am observing degradation of this compound in my experiments.

  • Potential Cause 1: pH instability. Coumarin stability can be pH-dependent. It is advisable to maintain a neutral to slightly acidic pH for your experimental solutions unless the protocol specifies otherwise.

  • Troubleshooting Step: Monitor the pH of your solutions. If degradation is suspected, perform a pilot stability study at different pH values to determine the optimal range for your experiment.

  • Potential Cause 2: Light sensitivity. Some coumarin compounds are known to be sensitive to light.

  • Troubleshooting Step: Protect your this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil.[7]

  • Potential Cause 3: Temperature-induced degradation. Elevated temperatures can accelerate the degradation of natural products.

  • Troubleshooting Step: Store stock solutions at low temperatures (-20°C or -80°C).[5][6] For experiments conducted at higher temperatures, minimize the exposure time of this compound to these conditions.

  • Potential Cause 4: Oxidative degradation. As an antioxidant, this compound itself can be susceptible to oxidation.

  • Troubleshooting Step: Degas your solvents and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

Problem: How can I assess the stability of this compound in my specific experimental conditions?

  • Solution: Conduct a stability study. A detailed protocol for a preliminary stability assessment is provided in the "Experimental Protocols" section. This will help you determine the stability of this compound under your specific experimental parameters (e.g., temperature, pH, light exposure, and in the presence of other reagents).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Solubilization: If necessary, facilitate dissolution by gently warming the solution to 37°C and/or using an ultrasonic bath.[5]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Stability Assessment of this compound using HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.

  • Preparation of Test Solutions: Prepare solutions of this compound in the desired experimental buffer or medium at the intended concentration.

  • Incubation: Subject the test solutions to the experimental conditions you wish to evaluate (e.g., different temperatures, pH values, or light exposure) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). Include a control sample stored under optimal conditions (e.g., -20°C, protected from light).

  • Sample Analysis by HPLC:

    • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: A C18 column is commonly used for the analysis of natural products.[8]

    • Mobile Phase: A typical mobile phase for coumarin analysis could be a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Detection: Monitor the elution of this compound at its maximum absorbance wavelength (λmax), which can be determined using a UV-Vis spectrophotometer.

    • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Use the peak area from the HPLC chromatograms to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. A decrease in concentration over time indicates degradation. The rate of degradation can be calculated from the slope of the line.

Visualizations

Signaling Pathway of this compound-mediated MRP2 Induction

Praeruptorin_C_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Praeruptorin_C This compound CAR_inactive CAR (inactive) -P Praeruptorin_C->CAR_inactive Indirect Activation CAR_active CAR (active) CAR_inactive->CAR_active Dephosphorylation CAR_RXR_complex CAR-RXR Complex CAR_active->CAR_RXR_complex RXR RXR RXR->CAR_RXR_complex CAR_RXR_complex_nuc CAR-RXR Complex CAR_RXR_complex->CAR_RXR_complex_nuc Nuclear Translocation PBREM PBREM CAR_RXR_complex_nuc->PBREM Binds to MRP2_gene MRP2 Gene PBREM->MRP2_gene Promotes Transcription MRP2_mRNA MRP2 mRNA MRP2_gene->MRP2_mRNA Transcription MRP2_protein MRP2 Protein MRP2_mRNA->MRP2_protein Translation Stability_Assessment_Workflow start Start prep_solution Prepare this compound Solution in Experimental Medium start->prep_solution incubation Incubate under Test Conditions (Temperature, pH, Light) prep_solution->incubation sampling Collect Samples at Different Time Points incubation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis quantification Quantify this compound using Calibration Curve hplc_analysis->quantification data_analysis Analyze Degradation Rate quantification->data_analysis end End data_analysis->end

References

optimizing Praeruptorin C dosage in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Praeruptorin C (PC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: The optimal concentration of this compound can vary depending on the cell line and the specific biological question being investigated. Based on published studies, a common starting range is between 10 µM and 50 µM. For example, in studies on non-small cell lung cancer (NSCLC) cells (A549 and H1299), concentrations of 10, 20, and 30 µM were effective in suppressing cell proliferation and invasion.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability.[3] When preparing your working solution, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways. Notably, it can inactivate the ERK1/2 signaling pathway, which in turn downregulates the expression of cathepsin D (CTSD), leading to reduced cell proliferation and invasion in NSCLC cells.[1][2][4] Additionally, this compound has been reported to have anti-inflammatory effects by inhibiting the NF-κB pathway.[5][6][7]

Q4: Is this compound cytotoxic to all cell lines?

A4: this compound can exhibit cytotoxicity, particularly at higher concentrations. For instance, in A549 and H1299 NSCLC cell lines, the IC50 values were determined to be 33.5 µM and 30.7 µM, respectively.[1] However, it showed less cytotoxicity in normal cell lines like human lung fibroblasts (WI-38) and human kidney cells (HK-2) at concentrations below 30 µM.[1] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the non-toxic and effective concentration range.

Q5: What are the expected morphological changes in cells treated with this compound?

A5: In cancer cell lines, treatment with effective concentrations of this compound can lead to decreased cell density due to the inhibition of proliferation and induction of apoptosis.[1][8] Cells may also exhibit characteristics of G0/G1 phase cell cycle arrest.[1][2][4]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No observable effect of this compound - Suboptimal concentration: The concentration used may be too low for the specific cell line. - Compound degradation: Improper storage or handling of the this compound stock solution. - Cell line resistance: The cell line may be insensitive to the effects of this compound.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). - Prepare a fresh stock solution of this compound in DMSO and store it properly at -20°C or -80°C. - Try a different cell line known to be responsive to this compound or investigate alternative signaling pathways that might be dominant in your cell line.
High levels of cell death, even at low concentrations - High sensitivity of the cell line: Some cell lines are more sensitive to this compound. - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Contamination: The cell culture may be contaminated.- Lower the concentration range in your dose-response experiment. - Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect. - Check for signs of contamination (e.g., changes in medium color, turbidity, or microscopic examination).
Inconsistent results between experiments - Variability in cell seeding density: Inconsistent starting cell numbers can affect the outcome. - Inconsistent treatment duration: Different exposure times to this compound can lead to varied results. - Variability in compound dilution: Inaccurate pipetting when preparing working solutions.- Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. - Maintain a consistent treatment duration across all experiments. - Be meticulous when preparing serial dilutions of this compound.

Data Presentation

Table 1: Effective Concentrations of this compound in a Non-Small Cell Lung Cancer (NSCLC) Cell Line (A549)

Parameter Concentration (µM) Observed Effect Reference
IC5033.5 ± 7.550% inhibition of cell viability after 24h[1]
Cell Proliferation10, 20, 30Significant suppression[1]
Colony Formation10, 20, 30Significant suppression[1][2]
Cell Migration10, 20, 30Dose-dependent inhibition after 12h and 24h[2]
Cell Invasion10, 20, 30Dose-dependent inhibition after 12h and 24h[2]
CTSD Gene Expression10, 20, 30Significant reduction after 24h[2]
p-ERK1/2 Protein Levels10, 20, 30Significant reduction[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.[1] Include a vehicle control (DMSO) at the highest concentration used for the compound.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Western Blot Analysis for ERK1/2 Phosphorylation
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PraeruptorinC_ERK_Pathway PC This compound ERK p-ERK1/2 PC->ERK inhibits CTSD Cathepsin D (CTSD) ERK->CTSD activates Proliferation Cell Proliferation CTSD->Proliferation Invasion Cell Invasion CTSD->Invasion

Caption: this compound inhibits the ERK1/2 signaling pathway.

PraeruptorinC_NFkB_Pathway PC This compound IKK IKK PC->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Response Nucleus->Inflammation promotes

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound Stock->Treatment Cells Culture and Seed Cells Cells->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Western Western Blot (e.g., for p-ERK) Incubation->Western Migration Migration/Invasion Assay Incubation->Migration

Caption: General experimental workflow for this compound studies.

References

troubleshooting Praeruptorin C experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Praeruptorin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and avoiding artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound in a question-and-answer format.

Q1: I'm observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results with this compound can stem from several factors, often related to its physicochemical properties as a coumarin compound.

  • Solubility and Precipitation: this compound has low aqueous solubility. If not properly dissolved, it can precipitate in your cell culture medium, leading to a lower effective concentration and variable results.

    • Recommendation: Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect your plates for any signs of precipitation before and during the experiment.

  • Compound Stability: this compound's stability can be affected by factors like pH, temperature, and light exposure. Degradation can lead to a loss of activity and inconsistent results over time.

    • Recommendation: Prepare fresh dilutions from your stock solution for each experiment. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect all solutions containing this compound from direct light.

  • Cellular Factors: The passage number and confluency of your cells can significantly impact their response to treatment.

    • Recommendation: Use cells within a consistent and narrow range of passage numbers for all related experiments. Seed cells to achieve a consistent confluency at the time of treatment.

Q2: My cell viability assay (e.g., MTT) results are showing higher than expected viability or are not reproducible.

This is a common issue that can be an artifact of the compound or the assay itself.

  • Compound Precipitation: As mentioned above, precipitation can reduce the effective concentration of this compound, leading to an apparent increase in cell viability.

  • Interference with Assay Reagents: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly react with the MTT reagent, leading to a false signal.

    • Recommendation: Run a "compound-only" control where this compound is added to the assay medium without cells. This will help you determine if the compound itself is reacting with your assay reagents.

  • Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, can have weak estrogenic effects and may interfere with colorimetric and fluorescent assays.

    • Recommendation: If you suspect interference, consider using a phenol red-free medium for your experiments.

Q3: I am observing high background in my fluorescence-based assays.

Coumarin compounds, including this compound, are known to exhibit autofluorescence, which can interfere with fluorescence-based measurements.

  • Recommendation:

    • Compound-Only Control: Always include a control well with this compound in your assay medium without cells to measure its intrinsic fluorescence. Subtract this background fluorescence from your experimental readings.

    • Optimize Wavelengths: If your assay allows, choose fluorophores with excitation and emission spectra that are distinct from those of this compound to minimize spectral overlap.

    • Alternative Assay: If autofluorescence remains a significant issue, consider switching to a non-fluorescent assay format, such as a colorimetric or luminescence-based assay.

Q4: My Western blot results for phosphorylated proteins (e.g., p-ERK) are inconsistent.

Inconsistent phosphorylation signals can be due to timing and experimental technique.

  • Timing of Stimulation and Lysis: The phosphorylation state of signaling proteins like ERK is often transient. The timing of cell lysis after treatment with this compound is critical.

    • Recommendation: Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after this compound treatment. Ensure that you work quickly and keep samples on ice during the lysis and protein extraction steps to minimize the activity of phosphatases.

  • Loading Controls: It is crucial to normalize the phosphorylated protein signal to the total protein levels to account for any variations in protein loading.

    • Recommendation: After probing for the phosphorylated protein, strip the membrane and re-probe with an antibody for the total (pan) protein (e.g., total ERK).

Data Presentation

This compound Physicochemical Properties
PropertyValue/InformationSource
Molecular FormulaC24H28O7
Molecular Weight428.48 g/mol
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble in water.
StorageStore powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Reported Biological Activity of this compound and Related Compounds
Cell LineAssayCompoundConcentration/IC50EffectSource
A549 (NSCLC)Cell Proliferation, Migration, InvasionThis compound10-30 µMSignificant suppression
H1299 (NSCLC)Cell Proliferation, Migration, InvasionThis compound10-30 µMSignificant suppression
Cattle Aortic Smooth Muscle CellsCell Proliferation ([3H]Thymidine incorporation)This compound0.001-10 µMConcentration-dependent suppression
786-O (Renal Carcinoma)Cell Migration & InvasionPraeruptorin B20-30 µM42-79% reduction in migration, 58-80% reduction in invasion
ACHN (Renal Carcinoma)Cell Migration & InvasionPraeruptorin B20-30 µM60-82% reduction in migration, 62-86% reduction in invasion

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (ensure the final DMSO concentration is below 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Record the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for p-ERK/ERK
  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time. After treatment, place the plates on ice, wash the cells twice with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

Protocol 3: Transwell Cell Migration/Invasion Assay
  • Insert Preparation (for Invasion): Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the transwell inserts (8-µm pores). Incubate for at least 2 hours at 37°C to allow the gel to solidify.

  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells overnight. On the day of the assay, detach the cells, wash with serum-free medium, and resuspend in serum-free medium at the desired concentration.

  • Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate for 12-48 hours (time to be optimized for your cell line) at 37°C.

  • Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the top of the insert with a cotton swab.

  • Staining and Counting: Fix the cells that have migrated/invaded to the underside of the membrane with methanol and stain with crystal violet. Count the stained cells in several random fields under a microscope.

Visualizations

Signaling Pathways and Experimental Workflows

Praeruptorin_C_ERK_CTSD_Pathway cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Response This compound This compound ERK1/2 ERK1/2 This compound->ERK1/2 Inhibits Phosphorylation CTSD CTSD This compound->CTSD Downregulates p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation p-ERK1/2->CTSD Regulates Expression Proliferation Proliferation CTSD->Proliferation Promotes Metastasis Metastasis CTSD->Metastasis Promotes

Caption: this compound inhibits the ERK/CTSD signaling pathway.

Praeruptorin_C_CAR_PXR_Pathway cluster_0 This compound Action cluster_1 Nuclear Receptors cluster_2 Target Genes This compound This compound CAR CAR This compound->CAR Activates PXR PXR This compound->PXR Activates MRP2 MRP2 CAR->MRP2 Upregulates Expression CYP3A4 CYP3A4 CAR->CYP3A4 Upregulates Expression PXR->CYP3A4 Upregulates Expression

Caption: this compound upregulates MRP2 and CYP3A4 via CAR and PXR.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Solubility Check Solubility Inconsistent Results->Check Solubility Check Stability Check Stability Inconsistent Results->Check Stability Check for Assay Interference Check for Assay Interference Inconsistent Results->Check for Assay Interference Optimize Cell Conditions Optimize Cell Conditions Inconsistent Results->Optimize Cell Conditions Precipitation? Precipitation? Check Solubility->Precipitation? Degradation? Degradation? Check Stability->Degradation? Autofluorescence? Autofluorescence? Check for Assay Interference->Autofluorescence? Consistent Passage/Confluency? Consistent Passage/Confluency? Optimize Cell Conditions->Consistent Passage/Confluency? Precipitation?->Check Stability No Modify Protocol Modify Protocol Precipitation?->Modify Protocol Yes Degradation?->Check for Assay Interference No Degradation?->Modify Protocol Yes Autofluorescence?->Optimize Cell Conditions No Autofluorescence?->Modify Protocol Yes Consistent Passage/Confluency?->Modify Protocol No Reproducible Results Reproducible Results Consistent Passage/Confluency?->Reproducible Results Yes Modify Protocol->Reproducible Results

Caption: A logical workflow for troubleshooting inconsistent results.

Praeruptorin C Cytotoxicity: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxic effects of Praeruptorin C (PC) on normal versus cancer cells. The following question-and-answer format addresses common issues and provides detailed experimental protocols and data interpretation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic activity of this compound against cancer cells?

A1: this compound has demonstrated significant cytotoxic effects against human non-small cell lung cancer (NSCLC) cell lines. Specifically, it has been shown to inhibit the proliferation of A549 and H1299 cells with IC50 values of 33.5 µM (± 7.5) and 30.7 µM (± 8.4), respectively, after 24 hours of treatment.[1] In addition to inhibiting proliferation, PC also suppresses colony formation, wound closure, migration, and invasion of NSCLC cells.[1]

Q2: How does the cytotoxicity of this compound in cancer cells compare to its effect on normal cells?

A2: this compound exhibits selective cytotoxicity towards cancer cells. Studies have shown that PC reduces cell viability in normal human lung fibroblast (WI-38) cells at a concentration of 50 µM and in normal human kidney (HK-2) cells at concentrations of 40 and 50 µM.[1] These concentrations are notably higher than the IC50 values observed in the tested cancer cell lines, suggesting a therapeutic window for its anti-cancer activity.

Q3: What is the primary mechanism of action for this compound-induced cytotoxicity in cancer cells?

A3: The primary mechanism involves the inactivation of the ERK1/2 signaling pathway and the subsequent downregulation of Cathepsin D (CTSD).[1] This disruption of the ERK/CTSD pathway leads to cell cycle arrest at the G0/G1 phase, mediated by the downregulation of cyclin D1 and upregulation of p21.[1] While direct evidence for the involvement of specific caspases and Bcl-2 family proteins in PC-induced apoptosis is not yet fully elucidated, the inhibition of the pro-survival ERK pathway is a well-established trigger for the intrinsic apoptotic cascade.

Q4: Are other praeruptorins (A and B) as effective as this compound in killing cancer cells?

A4: No, studies have shown that Praeruptorin A (PA) and Praeruptorin B (PB) do not exhibit the same cytotoxic effects as this compound at the same concentrations in NSCLC cells.[1] This highlights the specific anti-cancer properties of the "C" variant of this compound.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in our cancer cell line.

  • Possible Cause 1: Cell Line Authenticity and Passage Number.

    • Recommendation: Ensure your cell line has been recently authenticated (e.g., by STR profiling). High passage numbers can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range for all experiments.

  • Possible Cause 2: Purity and Stability of this compound.

    • Recommendation: Verify the purity of your this compound stock. If possible, obtain a certificate of analysis from the supplier. PC should be stored under recommended conditions (typically -20°C or -80°C) and aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Possible Cause 3: Variations in Seeding Density or Assay Duration.

    • Recommendation: Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase during drug treatment. Adhere strictly to the 24-hour incubation period as reported in the literature for comparable results.[1]

Issue 2: High levels of cytotoxicity observed in normal cell lines at concentrations expected to be safe.

  • Possible Cause 1: Extended Incubation Time.

    • Recommendation: The reported selectivity of this compound is based on a 24-hour treatment window.[1] Extending the incubation period may lead to increased off-target effects and toxicity in normal cells.

  • Possible Cause 2: Confluency of Normal Cells.

    • Recommendation: Normal cells, especially fibroblasts like WI-38, can behave differently at high confluency due to contact inhibition. Ensure that your normal cell cultures are sub-confluent (e.g., 70-80%) at the time of treatment to avoid confounding factors related to cell density.

Issue 3: Unable to detect a significant decrease in ERK1/2 phosphorylation after this compound treatment.

  • Possible Cause 1: Suboptimal Treatment Concentration or Time Point.

    • Recommendation: The inhibition of ERK1/2 phosphorylation can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) with an effective concentration of this compound (e.g., 20-30 µM) to identify the optimal time point for observing maximal inhibition.

  • Possible Cause 2: Issues with Western Blotting Technique.

    • Recommendation: Ensure efficient protein extraction and use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of ERK1/2. Use a validated phospho-specific ERK1/2 antibody and normalize the signal to total ERK1/2 to accurately quantify the changes.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 Value (24h)Cytotoxicity Threshold (24h)
A549Human Non-Small Cell Lung Cancer33.5 µM (± 7.5)-
H1299Human Non-Small Cell Lung Cancer30.7 µM (± 8.4)-
WI-38Normal Human Lung FibroblastNot Determined> 50 µM
HK-2Normal Human KidneyNot Determined> 40-50 µM

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells (e.g., A549, H1299, WI-38, HK-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis for ERK and CTSD

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, CTSD, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the protein of interest to the loading control and total protein where applicable.

Visualizations

Praeruptorin_C_Signaling_Pathway cluster_outcomes Cellular Outcomes Praeruptorin_C This compound ERK1_2 p-ERK1/2 Praeruptorin_C->ERK1_2 CTSD Cathepsin D (CTSD) ERK1_2->CTSD Cell_Cycle Cell Cycle Progression ERK1_2->Cell_Cycle Apoptosis Apoptosis ERK1_2->Apoptosis Invasion Migration & Invasion CTSD->Invasion Proliferation Cell Proliferation Cell_Cycle->Proliferation Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Cancer_Cells Cancer Cells (A549, H1299) PC_Treatment This compound Treatment (0-50 µM, 24h) Cancer_Cells->PC_Treatment Normal_Cells Normal Cells (WI-38, HK-2) Normal_Cells->PC_Treatment MTT_Assay MTT Assay (Cell Viability, IC50) PC_Treatment->MTT_Assay Western_Blot Western Blot (p-ERK, CTSD) PC_Treatment->Western_Blot

References

Technical Support Center: Praeruptorin C In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Praeruptorin C (Pra-C) in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways for this compound and which enzymes are involved?

A1: The principal metabolic pathways for this compound and its enantiomers are hydrolysis, oxidation, and acyl migration.[1][2] In humans, the primary enzyme responsible for its metabolism is the cytochrome P450 isoform CYP3A4.[1] In rats, the corresponding enzymes are CYP3A1 and CYP3A2.[1][3][4] The major metabolite formed through hydrolysis is (-)-cis-Khellactone.[1] This extensive metabolism, particularly by CYP3A4, suggests a high potential for drug-drug interactions when Pra-C is co-administered with other substrates of this enzyme.[1]

Q2: My in vivo results show high variability. What could be the cause?

A2: High variability in in vivo studies with this compound can stem from several factors. Firstly, the compound exhibits stereoselective metabolism, meaning its different enantiomers are metabolized at different rates in both rat and human liver microsomes, which can lead to varied exposure and effects.[1][2] Secondly, the health status of the animal model is critical; for instance, liver cirrhosis has been shown to significantly decrease the metabolic clearance of praeruptorins, leading to much higher plasma concentrations (AUC) compared to healthy subjects.[3][4] Lastly, potential interactions with other administered substances or even dietary components can alter its metabolism and transport.[5]

Q3: What is a recommended starting dose for this compound in a mouse model for neuroprotection studies?

A3: Based on published studies investigating Huntington's disease-like symptoms, effective doses of this compound in mice have been reported at 1.5 mg/kg and 3.0 mg/kg, administered for three days.[6][7] These doses were shown to alleviate motor deficits and depression-like behaviors while protecting neurons from excitotoxicity.[6][7] It is always recommended to perform a dose-finding study to determine the optimal dose for your specific model and experimental endpoint.

Q4: this compound appears to have poor solubility. How can I formulate it for oral administration in my animal studies?

A4: While the provided texts do not specify a formulation for this compound, poor solubility is a common challenge for many natural compounds. General strategies for improving oral bioavailability of poorly soluble drugs that could be adapted include creating enabling formulations such as nanocrystalline suspensions or amorphous solid dispersions (ASDs).[8][9] For preclinical studies, compounds are often suspended in a vehicle like a 0.5% w/v solution of hydroxypropyl methylcellulose (HPMC) to ensure homogenous dosing.[8] It is crucial to conduct vehicle-controlled trials to ensure the formulation vehicle itself does not impact the experimental outcomes.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Profile
  • Problem: Significant variation in plasma concentration (Cmax, AUC) between animals in the same treatment group.

  • Possible Causes & Solutions:

    • Metabolic Differences: The health of the animals' livers can drastically alter metabolism.[3]

      • Troubleshooting Step: Ensure all animals are healthy and free of underlying liver conditions unless it is a specific requirement of the disease model. Standardize the age, sex, and strain of the animals.

    • Drug-Drug/Herb-Drug Interactions: this compound metabolism is heavily mediated by CYP3A enzymes.[1] Co-administration of other compounds, including components of the diet, can inhibit or induce these enzymes.[5][10]

      • Troubleshooting Step: Review all administered substances, including anesthetics and analgesics, for known interactions with CYP3A4/CYP3A1/2. Standardize the animal diet and avoid components known to modulate CYP enzymes (e.g., grapefruit juice constituents).[5]

    • Formulation Instability: If the compound precipitates out of the vehicle before or after administration, the absorbed dose will be inconsistent.

      • Troubleshooting Step: Verify the stability and homogeneity of your dosing formulation. Prepare suspensions immediately before administration and ensure proper mixing.[9]

Issue 2: Lack of Expected Therapeutic Effect
  • Problem: The in vivo model does not show the expected biological response (e.g., neuroprotection, anti-tumor effect) after Pra-C administration.

  • Possible Causes & Solutions:

    • Sub-therapeutic Dose: The administered dose may be too low to achieve effective concentrations at the target site due to rapid metabolism and clearance.[1]

      • Troubleshooting Step: Conduct a dose-response study. Measure plasma and, if possible, tissue concentrations of this compound to correlate exposure with the pharmacological effect.

    • Inappropriate Route of Administration: Oral administration may lead to low bioavailability due to first-pass metabolism in the liver.

      • Troubleshooting Step: Consider an alternative administration route, such as intravenous (i.v.) injection, to bypass first-pass metabolism and ensure 100% bioavailability, as was done in some preclinical PK studies.[3] This can help confirm if the compound is active in vivo before optimizing an oral formulation.

    • Model-Specific Mechanisms: The targeted signaling pathway may not be relevant in your specific disease model. Pra-C has been shown to act through various pathways, including PI3K/AKT/GSK3β and ERK/CTSD.[7][11]

      • Troubleshooting Step: Confirm the expression and relevance of the target pathway (e.g., GluN2B-containing NMDA receptors, ERK1/2) in your model system through preliminary in vitro or ex vivo experiments.[11][12]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of dl-Praeruptorin A (Pd-la) in Rats

ParameterControl RatsLiver Cirrhosis (LC) RatsUnitAdministrationReference
Dose55mg/kgIntravenous (i.v.)[3][4]
AUC(0-∞)Significantly LowerSignificantly Greater-Intravenous (i.v.)[3]
Clearance (CL)HigherSlower-Intravenous (i.v.)[3]

Note: this compound is (+)-praeruptorin A. The data is for the racemic mixture dl-praeruptorin A (Pd-la). The study highlights that liver disease significantly decreases clearance and increases overall exposure.

Experimental Protocols

Protocol 1: In Vivo Neuroprotection Study in a 3-NP Mouse Model

This protocol is based on methodologies used to evaluate this compound in a Huntington's disease-like model.[6][7]

  • Animal Model Induction:

    • Administer 3-nitropropionic acid (3-NP) to induce striatal neurotoxicity, mimicking Huntington's disease symptoms.

  • Drug Administration:

    • Treat mice with this compound at doses of 1.5 mg/kg and 3.0 mg/kg for a specified period (e.g., 3 days).[6][7] A vehicle control group should be included.

  • Behavioral Testing:

    • Open Field Test (OFT): To assess general locomotor activity and anxiety-like behavior.[6]

    • Rotarod Test: To evaluate motor coordination and balance.[6]

    • Forced Swimming Test (FST) & Tail Suspension Test (TST): To measure depression-like behavior.[6]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue (specifically the striatum).

    • Western Blot Analysis: Homogenize the tissue to extract proteins. Use Western blotting to measure the expression levels of key proteins involved in the targeted pathway, such as BDNF, DARPP32, huntingtin protein, p-PI3K, p-AKT, and p-GSK3β.[6][7]

Protocol 2: Analysis of Praeruptorin Metabolism in Liver Microsomes

This protocol outlines a general method for studying in vitro metabolism, which is essential for understanding in vivo pharmacokinetics.[1][2][3]

  • Preparation:

    • Obtain pooled human liver microsomes (HLMs) or rat liver microsomes (RLMs).

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes, this compound, and an NADPH-regenerating system (to support Phase I enzyme activity).[1][2]

    • Incubate the mixture at 37°C for a defined time course.

  • Sample Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[13]

    • Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analytical Method:

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to identify and quantify the parent compound (this compound) and its metabolites.[1][13] This allows for the determination of metabolic stability and the identification of metabolic pathways.[1]

Visualizations

PraC_Metabolism cluster_pra cluster_metabolites cluster_enzymes PraC This compound ((+)-praeruptorin A) M_Hydrolysis (-)-cis-Khellactone PraC->M_Hydrolysis Hydrolysis M_Oxidation Oxidized Metabolites (e.g., Hydroxyl-Pd-la) PraC->M_Oxidation Oxidation M_Acyl Acyl-Migrated Metabolites PraC->M_Acyl Acyl Migration CYP3A4 Human: CYP3A4 CYP3A4->M_Oxidation CYP3A12 Rat: CYP3A1/2 CYP3A12->M_Oxidation Carboxylesterase Carboxylesterase(s) Carboxylesterase->M_Hydrolysis

Caption: Metabolic pathways of this compound (Pra-C).

InVivo_Workflow A 1. Animal Model Induction (e.g., 3-NP Injection) B 2. This compound Administration (e.g., 1.5 or 3.0 mg/kg) A->B C 3. Behavioral Assessments (Rotarod, Open Field Test) B->C D 4. Euthanasia & Tissue Collection (Striatum) C->D E 5. Biochemical Analysis (Western Blot, etc.) D->E F 6. Data Analysis & Interpretation E->F

Caption: Experimental workflow for a neuroprotection study.

PI3K_Pathway PraC This compound PI3K PI3K PraC->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) GSK3b GSK3β AKT->GSK3b Inhibits (p-GSK3β) Neuroprotection Neuroprotection & Improved Cognitive Function GSK3b->Neuroprotection Promotes

Caption: Pra-C activates the PI3K/AKT/GSK3β signaling pathway.

References

Praeruptorin C purity and quality control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Praeruptorin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity, quality control, and common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an angular-type pyranocoumarin, a class of organic compounds found in some species of the Peucedanum genus.[1] It has been reported to exhibit several beneficial biological effects, including anti-inflammatory, antihypertensive, and antiplatelet aggregation activities.[2][3] Recent studies have also highlighted its potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC).[2][3]

Q2: What is the mechanism of action for this compound in cancer cells?

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress cell proliferation, colony formation, migration, and invasion.[2][3] Its mechanism involves inducing cell cycle arrest in the G0/G1 phase. It achieves this by downregulating the protein cyclin D1 and upregulating the p21 protein.[2][3] Furthermore, this compound significantly reduces the expression of cathepsin D (CTSD) and suppresses the phosphorylation and activation of the ERK1/2 signaling pathway.[2][3] Some studies also suggest its involvement in the constitutive androstane receptor (CAR) mediated pathway, which can influence the expression of proteins like multidrug resistance-associated protein 2 (MRP2).[4]

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reversed-phase C18 column is typically suitable for this type of compound. The percentage purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram. For accurate quantification, a validated reference standard of this compound is required to create a calibration curve.

Q4: What are the best practices for storing this compound?

This compound, like many natural products, should be stored in a cool, dark, and dry place to prevent degradation. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C is recommended. Before use, the compound should be allowed to equilibrate to room temperature in a desiccator to prevent condensation from accumulating on the solid material.

Troubleshooting Guides

HPLC Analysis

Issue: No peak or a very small peak is observed for this compound.

  • Possible Cause 1: Incorrect mobile phase composition. The solvent strength may be too high, causing the compound to elute with the solvent front.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

  • Possible Cause 2: The compound has degraded. Improper storage or handling could lead to degradation.

    • Solution: Prepare a fresh solution from a properly stored stock of this compound.

  • Possible Cause 3: Detector issue. The UV detector may be set to a wavelength where this compound does not absorb strongly.

    • Solution: Check the UV spectrum of this compound and set the detector to its wavelength of maximum absorbance (λmax).

Issue: Tailing or broad peaks are observed.

  • Possible Cause 1: Column degradation. The stationary phase of the HPLC column may be deteriorating.

    • Solution: Replace the column with a new one.

  • Possible Cause 2: Inappropriate mobile phase pH. The pH of the mobile phase can affect the peak shape of ionizable compounds.

    • Solution: Adjust the pH of the mobile phase. For coumarins, a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) often improves peak shape.

  • Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

Parameter Symptom Possible Cause Suggested Action
Retention Time Drifting retention timesInconsistent mobile phase preparation, column temperature fluctuationsPrepare fresh mobile phase, use a column oven for temperature control
No peaksIncorrect injection, detector off, no flowCheck injector, detector settings, and pump pressure
Peak Shape Split peaksColumn contamination, partially blocked fritFlush the column, replace the frit, or replace the column
Fronting peaksSample solvent stronger than mobile phaseDissolve the sample in the mobile phase
Pressure High backpressureBlockage in the system (e.g., guard column, column frit)Systematically remove components to locate the blockage; backflush or replace the column
Low backpressureLeak in the systemCheck all fittings for leaks
Stability and Degradation

Issue: Loss of activity or appearance of unknown peaks in subsequent experiments.

  • Possible Cause: Degradation of this compound. The compound may be unstable under the experimental conditions (e.g., in certain solvents, at elevated temperatures, or upon exposure to light).

    • Solution: Perform a forced degradation study to identify the conditions under which this compound degrades. This involves exposing the compound to stress conditions such as acid, base, heat, light, and oxidation. Analyze the stressed samples by HPLC to identify degradation products.

Experimental Protocols

Protocol 1: Example HPLC Method for Purity Analysis of this compound

This is a general method and may require optimization for your specific instrument and sample.

  • Instrumentation: HPLC system with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a linear gradient from 30% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B over 1 minute and equilibrate for 4 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (a photodiode array detector can be used to determine this, typically in the range of 254-330 nm for coumarins).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: General Procedure for Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For this compound (C₂₄H₂₈O₇, molecular weight 428.5 g/mol ), this would be at m/z 429.5.

    • Perform tandem MS (MS/MS) on the precursor ion to obtain a fragmentation pattern. This pattern can be used as a fingerprint for identification.

Hypothetical MS Data for this compound
Ion m/z (expected)
[M+H]⁺429.5
[M+Na]⁺451.5
Potential Fragment Ions (MS/MS of [M+H]⁺) Possible Neutral Loss
Fragment 1Loss of one or both ester side chains
Fragment 2Cleavage within the pyranocoumarin core
Protocol 3: General Procedure for Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Analysis:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation and confirm the identity of the compound.

  • Data Interpretation: Compare the obtained chemical shifts, coupling constants, and correlations with published data for this compound or with the expected values based on its structure.

Common Deuterated Solvents for NMR and their Residual Proton Signals
Solvent ¹H Chemical Shift (ppm)
Chloroform-d (CDCl₃)7.26
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.50
Methanol-d₄ (CD₃OD)3.31
Acetone-d₆2.05
Acetonitrile-d₃1.94
Protocol 4: General Stability Testing Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines.

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation or as a solid.

  • Storage Conditions: Store the aliquots under various conditions as outlined in the table below.

  • Testing Schedule: Analyze the samples at predetermined time points.

  • Analysis: Use a validated stability-indicating HPLC method (a method that can separate the intact drug from its degradation products) to determine the purity and concentration of this compound at each time point.

  • Evaluation: Assess for any significant changes in purity, appearance, or other relevant physical and chemical properties.

Storage Condition Temperature Relative Humidity Minimum Testing Duration Testing Frequency
Long-term 25°C ± 2°C60% ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C65% ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C75% ± 5% RH6 months0, 3, 6 months

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC Purity Analysis filter->hplc Inject ms MS Identity Confirmation filter->ms Infuse/Inject nmr NMR Identity Confirmation filter->nmr Analyze purity Assess Purity (%) hplc->purity identity Confirm Structure ms->identity nmr->identity report Generate Report purity->report identity->report

Caption: General experimental workflow for the quality control of this compound.

signaling_pathway PC This compound ERK ERK1/2 PC->ERK inhibits phosphorylation pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation CTSD Cathepsin D (CTSD) pERK->CTSD Upregulates Proliferation Cell Proliferation & Invasion CTSD->Proliferation Promotes

Caption: Simplified signaling pathway showing the inhibitory effect of this compound on the ERK/CTSD axis.

References

preventing degradation of Praeruptorin C in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Praeruptorin C in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What are the primary causes of its degradation?

A1: this compound, a pyranocoumarin, is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation. The ester linkages in its structure are prone to hydrolysis, especially under non-neutral pH conditions. Additionally, exposure to light, particularly UV radiation, can lead to photochemical degradation. Temperature is another critical factor, as elevated temperatures can accelerate the rate of all degradation processes.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solution, it is crucial to adhere to proper storage conditions. Based on supplier recommendations and the general stability of related compounds, the following storage conditions are advised:

Storage ConditionRecommended TemperatureDurationNotes
Powder (Solid Form) -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthFor shorter-term storage. Protect from light.

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds that have low water solubility. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help maintain solubility.

  • Use a Co-solvent: The inclusion of a small amount of a biocompatible co-solvent, such as ethanol or PEG300, in your final buffer can improve the solubility of this compound. However, it is essential to validate that the co-solvent does not interfere with your experimental results.

  • Adjust the pH: The solubility of this compound may be pH-dependent. While specific data is limited, working with buffers in the neutral to slightly acidic range (pH 6.0-7.4) is a reasonable starting point.

Q4: How does the pH of the solution affect the stability of this compound?

A4: The pH of the solution is a critical factor influencing the stability of this compound due to its susceptibility to hydrolysis. Based on studies of analogous pyranocoumarins like Praeruptorin A, alkaline conditions are expected to significantly accelerate the hydrolysis of the ester bonds. Therefore, it is recommended to use buffers in the neutral to slightly acidic range (pH 6.0 - 7.4) to minimize hydrolytic degradation.

Q5: My experiments are conducted under ambient light. Could this be affecting my results?

A5: Yes, exposure to light, especially UV light, can cause photodegradation of coumarin-based compounds. It is highly recommended to protect this compound solutions from light at all stages of your experiment, including storage, preparation, and during the assay itself. Use amber-colored vials or wrap your containers in aluminum foil.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Potential Cause: Degradation of this compound in the working solution.

    • Troubleshooting Steps:

      • Prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock.

      • Ensure the pH of your experimental buffer is within the optimal range (neutral to slightly acidic).

      • Minimize the time the this compound working solution is kept at room temperature or 37°C. Keep solutions on ice whenever possible.

      • Protect all solutions containing this compound from light by using amber vials or aluminum foil.

  • Potential Cause: Inaccurate concentration of the stock solution.

    • Troubleshooting Steps:

      • Verify the initial weight of the this compound powder and the volume of the solvent used to prepare the stock solution.

      • If possible, confirm the concentration of the stock solution using a validated analytical method such as HPLC-UV.

Issue 2: Appearance of unknown peaks in my analytical chromatogram over time.

  • Potential Cause: Formation of degradation products.

    • Troubleshooting Steps:

      • Review the storage and handling procedures of your this compound solutions. Ensure they are protected from light, stored at the correct temperature, and that the pH of the medium is appropriate.

      • Consider performing a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times, which can help in identifying the unknown peaks in your experimental samples.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected (amber) vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study to Investigate Stability

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see below for a general method).

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

Protocol 3: General Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating method for this compound. Optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, likely around 320 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway Praeruptorin_C This compound Hydrolysis Hydrolysis (e.g., alkaline pH) Praeruptorin_C->Hydrolysis H₂O / OH⁻ Photodegradation Photodegradation (e.g., UV light) Praeruptorin_C->Photodegradation Oxidation Oxidation (e.g., H2O2) Praeruptorin_C->Oxidation [O] Hydrolysis_Products Hydrolysis Products (Loss of ester groups) Hydrolysis->Hydrolysis_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products Oxidation_Products Oxidation Products Oxidation->Oxidation_Products

Caption: Major degradation pathways of this compound.

troubleshooting_flowchart start Inconsistent Experimental Results check_solution Is the working solution freshly prepared? start->check_solution check_storage Are stock solutions stored correctly (-80°C, protected from light)? check_solution->check_storage Yes prepare_fresh Action: Prepare fresh working solutions for each experiment. check_solution->prepare_fresh No check_pH Is the buffer pH neutral to slightly acidic? check_storage->check_pH Yes correct_storage Action: Aliquot and store stocks at -80°C, protected from light. check_storage->correct_storage No check_light Are solutions protected from light during the experiment? check_pH->check_light Yes adjust_pH Action: Use a buffer with pH 6.0-7.4. check_pH->adjust_pH No protect_from_light Action: Use amber vials or foil to protect solutions. check_light->protect_from_light No end_node Re-run Experiment check_light->end_node Yes prepare_fresh->end_node correct_storage->end_node adjust_pH->end_node protect_from_light->end_node

Caption: Troubleshooting flowchart for inconsistent results.

Praeruptorin C Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with Praeruptorin C (PC).

I. Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.

FAQs: General Handling and Preparation

  • Question: How should I dissolve and store this compound?

    • Answer: this compound is soluble in DMSO, ethanol, and methanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For a 40 mg/mL stock, you can dissolve 2 mg of this compound in 50 µL of DMSO.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. If you observe any precipitation upon thawing, you can warm the tube to 37°C and sonicate briefly to redissolve the compound.[2]

  • Question: What is a typical working concentration for this compound in cell culture experiments?

    • Answer: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, many studies have shown biological effects in the range of 10-50 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting: Cell Viability Assays (e.g., MTT Assay)

  • Question: My MTT assay results show inconsistent or highly variable readings between replicates. What could be the cause?

    • Answer:

      • Uneven cell seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed in the wells of the microplate.

      • Incomplete formazan solubilization: After the incubation with MTT, make sure to completely dissolve the formazan crystals. You can gently pipette up and down or use a plate shaker.

      • Interference from this compound: Although unlikely at typical concentrations, it's good practice to include a control well with this compound in media without cells to check for any direct reaction with the MTT reagent.

  • Question: I am not observing the expected dose-dependent decrease in cell viability. What should I check?

    • Answer:

      • Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. The IC50 can range from approximately 30 µM in some non-small cell lung cancer lines to being less effective in others.[3] Consider testing a wider range of concentrations or using a different cell line.

      • Incubation time: The duration of treatment with this compound can influence the outcome. Most studies report effects after 24 hours of incubation.[3] You may need to optimize the incubation time for your specific cell line.

      • This compound stability: Ensure that your stock solution has been stored correctly and has not degraded. Prepare fresh dilutions from your stock for each experiment.

Troubleshooting: Apoptosis Assays (e.g., Annexin V/PI Staining)

  • Question: In my Annexin V/PI flow cytometry data, I see a large population of necrotic cells (Annexin V+/PI+) even at low concentrations of this compound. Is this expected?

    • Answer: While this compound primarily induces apoptosis, high concentrations or prolonged exposure can lead to secondary necrosis. However, a large necrotic population at low concentrations might indicate:

      • Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining.

      • Delayed analysis: After staining, cells should be analyzed by flow cytometry promptly. Delays can lead to progression from apoptosis to necrosis.

      • Incorrect compensation settings: Ensure that your flow cytometer's compensation settings are correctly adjusted to prevent spectral overlap between the FITC (Annexin V) and PI channels.[4]

  • Question: I am not detecting a significant increase in the apoptotic population after treatment with this compound. What could be the reason?

    • Answer:

      • Suboptimal timing: The peak of apoptosis can be time-dependent. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your cell line.[5]

      • Insufficient drug concentration: The concentration of this compound may not be high enough to induce a detectable level of apoptosis. Refer to the quantitative data tables below for effective concentrations in different cell lines.

      • Loss of apoptotic cells: Apoptotic cells can detach from the culture plate. When harvesting, make sure to collect both the adherent and floating cells to get an accurate representation of the apoptotic population.[6]

Troubleshooting: Western Blotting

  • Question: I am unable to detect a clear band for p21 or a decrease in Cyclin D1 after this compound treatment. What should I do?

    • Answer:

      • Antibody quality: Verify the specificity and optimal dilution of your primary antibodies for p21 and Cyclin D1.

      • Loading controls: Ensure equal protein loading by using a reliable loading control like GAPDH or β-actin.

      • Protein degradation: Use protease inhibitors in your lysis buffer to prevent the degradation of your target proteins.

      • Transfer efficiency: Check your protein transfer from the gel to the membrane using Ponceau S staining.[7]

Troubleshooting: Cell Migration and Invasion Assays

  • Question: I am not observing a significant inhibition of cell migration or invasion with this compound treatment. What are the possible reasons?

    • Answer:

      • Suboptimal assay conditions: The chemoattractant concentration, cell seeding density, and incubation time are critical parameters that may need optimization for your specific cell line.

      • Matrigel coating (for invasion assays): The thickness and uniformity of the Matrigel layer can significantly impact the results. Ensure a consistent and appropriate coating.

      • Cell viability: At higher concentrations, this compound can affect cell viability, which could be misinterpreted as an anti-migratory effect. It is important to perform a cell viability assay at the same concentrations to distinguish between cytotoxicity and true inhibition of migration/invasion.

II. Quantitative Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
A549Non-Small Cell Lung Cancer33.5 ± 7.524
H1299Non-Small Cell Lung Cancer30.7 ± 8.424

Data extracted from a study by Lin et al. (2020).[3]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
This compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.2 ± 2.130.1 ± 1.514.7 ± 1.2
1060.3 ± 2.528.5 ± 1.311.2 ± 1.0
2068.7 ± 3.0 22.4 ± 1.18.9 ± 0.8
3075.1 ± 3.418.2 ± 0.9 6.7 ± 0.6

Data are presented as mean ± SE (n=3). ** p < 0.01 versus control. Data adapted from Lin et al. (2020).[3]

Table 3: Effect of this compound on A549 Cell Migration and Invasion
This compound Concentration (µM)Relative Migration (%)Relative Invasion (%)
0 (Control)100100
1085.2 ± 4.182.1 ± 3.8
2065.7 ± 3.2 61.5 ± 2.9
3040.3 ± 2.5 38.7 ± 2.2

Data are presented as mean ± SE (n=3). * p < 0.05, ** p < 0.01 versus control. Data adapted from Lin et al. (2020).[3]

III. Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the determined optimal time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin without EDTA.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p21, anti-Cyclin D1, anti-p-ERK, anti-ERK, anti-CTSD, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assay (Transwell Assay)
  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing different concentrations of this compound.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24 hours).

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Praeruptorin_C_Anticancer_Pathway PraeruptorinC This compound ERK_Pathway p-ERK1/2 PraeruptorinC->ERK_Pathway inhibits Migration_Invasion Cell Migration & Invasion PraeruptorinC->Migration_Invasion inhibits CyclinD1 Cyclin D1 PraeruptorinC->CyclinD1 downregulates p21 p21 PraeruptorinC->p21 upregulates G0G1_Arrest G0/G1 Phase Arrest PraeruptorinC->G0G1_Arrest induces CTSD CTSD ERK_Pathway->CTSD activates CTSD->Migration_Invasion promotes Cell_Cycle Cell Cycle Progression CyclinD1->Cell_Cycle promotes p21->Cell_Cycle inhibits

Caption: this compound's anticancer signaling pathway.

Praeruptorin_C_Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., CFA) Microglia_Activation Microglial Activation Inflammatory_Stimulus->Microglia_Activation activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Activation->Proinflammatory_Cytokines releases PraeruptorinC This compound PraeruptorinC->Microglia_Activation inhibits Inflammation Inflammation & Pain Proinflammatory_Cytokines->Inflammation promotes Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Cell Adherence (Overnight) A->B C Treat with this compound B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H

References

Validation & Comparative

Praeruptorin C vs. Praeruptorin A: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Praeruptorin C and Praeruptorin A, two natural coumarin compounds. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug discovery.

Key Biological Activities: At a Glance

Biological ActivityThis compoundPraeruptorin AKey Findings
Anti-cancer More PotentLess PotentThis compound significantly inhibits the proliferation of non-small cell lung cancer (NSCLC) cells, whereas Praeruptorin A shows minimal effect at similar concentrations.[1]
Anti-inflammatory ActiveActiveBoth compounds exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO). However, a direct quantitative comparison of their potency from a single study is not available.

Anti-Cancer Activity: A Clear Distinction in Potency

Recent studies have highlighted a significant difference in the anti-cancer efficacy of this compound and Praeruptorin A, particularly against non-small cell lung cancer (NSCLC).

Quantitative Data: Inhibition of NSCLC Cell Proliferation

A study comparing the effects of Praeruptorin A, B, and C on the viability of A549 and H1299 human lung cancer cell lines revealed that only this compound exhibited significant dose-dependent inhibition of cell proliferation.[1]

Cell LineCompoundIC50 (µM)
A549 This compound33.5 ± 7.5
Praeruptorin ANot significant
H1299 This compound30.7 ± 8.4
Praeruptorin ANot significant
Experimental Protocol: Cell Viability Assay (MTT Assay)[1]
  • Cell Culture: Human NSCLC cell lines (A549 and H1299) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations (0, 10, 20, 30, 40, and 50 µM) of Praeruptorin A and this compound for 24 hours.

  • MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.

  • Data Analysis: The absorbance was measured at a specific wavelength, and the half-maximal inhibitory concentration (IC50) was calculated.

Signaling Pathway: this compound Inactivates the ERK/CTSD Pathway

This compound's anti-cancer activity in NSCLC cells is associated with the inactivation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway and the downregulation of Cathepsin D (CTSD).[1][2]

Praeruptorin_C_Anticancer_Pathway Praeruptorin_C This compound ERK ERK1/2 (Phosphorylation) Praeruptorin_C->ERK Inhibits CTSD CTSD (Expression) ERK->CTSD Regulates Proliferation Cell Proliferation & Invasion CTSD->Proliferation Promotes Praeruptorin_A_Anti_inflammatory_Pathway Praeruptorin_A Praeruptorin A IKK IκB Kinase (IKK) (Phosphorylation) Praeruptorin_A->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα IκBα (Degradation) IKK->IκBα NFκB NF-κB (Nuclear Translocation) IκBα->NFκB Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) NFκB->Inflammatory_Genes Activates NO_Production Nitric Oxide (NO) Production Inflammatory_Genes->NO_Production MRP2_Upregulation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis HepG2 HepG2 Cells Treatment Treat with Praeruptorin A or C HepG2->Treatment qPCR Quantitative RT-PCR (MRP2 mRNA levels) Treatment->qPCR Western_Blot Western Blot (MRP2 protein levels) Treatment->Western_Blot

References

A Comparative Guide to the Anti-Inflammatory Effects of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Praeruptorin C (Pra-C), a natural pyranocoumarin, against other compounds. The information is supported by experimental data to validate its efficacy and mechanism of action.

This compound is a bioactive compound isolated from the root of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine for ailments such as coughs, bronchitis, and hypertension.[1] Recent studies have focused on its pharmacological activities, particularly its anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] This guide synthesizes findings from various studies to present a clear picture of Pra-C's potential as an anti-inflammatory agent.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[4][5][6] In its inactive state, NF-κB is held in the cytoplasm by the inhibitor protein IκB-α. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB-α, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Praeruptorins have been shown to prevent the degradation of IκB-α, thereby blocking NF-κB's nuclear translocation and subsequent gene expression.[5] Additionally, this compound has been found to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, another important cascade in cytokine signaling and inflammation.[6]

In the context of neuroinflammation, Pra-C has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system.[1][6] By suppressing microglial activation, Pra-C reduces the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the brain.[1]

Praeruptorin_C_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Microglia cluster_inhibition Inhibition by this compound LPS LPS IKK IKK Activation LPS->IKK STAT3 STAT3 Activation LPS->STAT3 IκBα IκBα Degradation IKK->IκBα NFκB_translocation NF-κB Nuclear Translocation IκBα->NFκB_translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_translocation->Gene_Expression STAT3->Gene_Expression Cytokines TNF-α, IL-1β, IL-6, iNOS Gene_Expression->Cytokines PraC This compound PraC->IκBα Prevents PraC->STAT3 Inhibits

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Validation Data

The anti-inflammatory activity of this compound and its analogues has been quantified in several in vitro and in vivo studies.

In Vitro Anti-Inflammatory Effects of Praeruptorins

The most common in vitro model uses RAW264.7 murine macrophage cells stimulated with LPS to induce an inflammatory response. The data below compares the efficacy of different praeruptorins in inhibiting key inflammatory markers.

CompoundModel SystemInflammatory MarkerConcentration% Inhibition / EffectReference
Praeruptorin A LPS-stimulated RAW264.7NO Production25 µg/mL~54% inhibition[4]
Praeruptorin A LPS-stimulated RAW264.7NO, TNF-α, IL-1β-Dose-dependent inhibition[5]
Praeruptorin A Poly(I:C)-induced RAW264.7IL-1β, PTGS21-5 µMSignificant inhibition[7]
Praeruptorin B IL-1β-stimulated hepatocytesNO ProductionIC50: 16.3 µM4.8-fold more potent than Pra-A[8]
This compound LPS-stimulated RAW264.7Inflammatory Response-Inhibits via NF-κB/STAT3[6]
Praeruptorin D/E LPS-stimulated RAW264.7NO, IL-6, TNF-α-Higher activity than Pra-C[4]
In Vivo Anti-Inflammatory Effects of this compound

Animal models provide crucial validation for in vitro findings. Pra-C has demonstrated significant anti-inflammatory and analgesic effects in a mouse model of chronic inflammatory pain.

CompoundAnimal ModelDosageKey FindingsReference
This compound CFA-induced inflammatory pain in mice3 mg/kg (3 days)- Relieved mechanical allodynia- Reduced hindpaw edema- Inhibited microglia activation- Reduced TNF-α and IL-1β in ACC[1]

Comparative Analysis with Alternative Agents

To contextualize the potency of this compound, it is useful to compare its activity with other well-known natural and synthetic anti-inflammatory drugs.

AgentClassMechanism of ActionReported EfficacyReference
This compound PyranocoumarinNF-κB and STAT3 inhibitorReduces edema and pro-inflammatory cytokines in vivo.[1][1][6]
Imperatorin FuranocoumarinJAK/STAT and NF-κB inhibitorReduces iNOS, COX-2, IL-6, and TNF-α. Alleviates lung inflammation in vivo.[9]
Dexamethasone GlucocorticoidGlucocorticoid receptor agonistPotent, broad-spectrum anti-inflammatory effects. Standard steroidal drug.[10]
Loxoprofen NSAIDCOX-1/COX-2 inhibitorSuppresses NO production in hepatocytes.[8]
Diclofenac NSAIDCOX-1/COX-2 inhibitorPotent inhibition of carrageenan-induced edema.[10]
Curcumin PolyphenolMulti-target (NF-κB, etc.)Identified as a potential alternative to glucocorticoids in vitro.[11]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific validation. Below are detailed methodologies for key experiments cited in the evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Downstream Assays cluster_invivo In Vivo Analysis A1 Cell Culture (e.g., RAW264.7) A2 Pre-treatment with This compound A1->A2 A3 Inflammatory Challenge (e.g., LPS) A2->A3 A4 Incubation A3->A4 A5 Collect Supernatant & Cell Lysate A4->A5 B1 Griess Assay (NO) A5->B1 B2 ELISA (Cytokines) A5->B2 B3 Western Blot (Proteins) A5->B3 B4 qRT-PCR (mRNA) A5->B4 C1 Animal Model (e.g., CFA-induced mice) C2 Administer This compound C1->C2 C3 Behavioral Tests C2->C3 C4 Tissue Collection & Analysis (ELISA, IHC) C3->C4

Caption: General experimental workflow for evaluating anti-inflammatory agents.

LPS-Induced Inflammation in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the media (typically at 1 µg/mL) to induce an inflammatory response. A vehicle control group (without Pra-C or LPS) and an LPS-only group are included.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine analysis).

  • Sample Collection: The cell culture supernatant is collected for nitric oxide and cytokine analysis. The cells are lysed to extract protein or RNA for Western blot or qRT-PCR.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution).

    • The mixture is incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added.

    • After another 10-minute incubation, the absorbance is measured at 540 nm.

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant or tissue homogenates.

  • Procedure: The assay is performed according to the manufacturer's protocol. Briefly, supernatant samples are added to wells pre-coated with a capture antibody. A detection antibody, followed by a substrate solution, is used to generate a colorimetric signal proportional to the amount of cytokine present.

Western Blotting
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, IκB-α, p-NF-κB).

  • Procedure:

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band density is quantified relative to a loading control (e.g., β-actin or GAPDH).

CFA-Induced Inflammatory Pain Model
  • Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a mouse induces a localized, chronic inflammatory response characterized by edema and hypersensitivity to thermal and mechanical stimuli.[1]

  • Treatment: this compound is administered to the mice (e.g., intraperitoneally or orally) for a set number of days following CFA injection.[1]

  • Behavioral Assessment: Paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) and paw withdrawal latency to thermal stimuli are measured to assess pain levels.

  • Biochemical and Histological Analysis: At the end of the experiment, animals are euthanized. Paw tissue can be collected to measure edema. Brain regions, such as the anterior cingulate cortex (ACC), can be collected to measure cytokine levels via ELISA or to analyze microglial activation via immunohistochemistry.[1]

References

A Comparative Analysis of Praeruptorin C and Standard Chemotherapeutics in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Praeruptorin C, a bioactive compound derived from the roots of Peucedanum praeruptorum Dunn, against standard chemotherapeutic agents such as cisplatin, doxorubicin, and paclitaxel. The information is compiled from various studies to offer a comprehensive overview for cancer research and drug development.

Mechanism of Action: A Head-to-Head Comparison

This compound and standard chemotherapeutics exhibit distinct mechanisms to inhibit cancer cell growth and proliferation. While this compound shows a multi-faceted approach, including cell cycle arrest and modulation of signaling pathways, traditional chemotherapeutics often act through direct DNA damage or disruption of cellular machinery.

Feature This compound Cisplatin Doxorubicin Paclitaxel
Primary Target Signaling Pathways (e.g., ERK1/2)[1][2][3]DNA[4][5][6]DNA and Topoisomerase IIMicrotubules[7]
Mode of Action Suppresses cell proliferation, migration, and invasion.[1][2][3][8]Forms DNA adducts, leading to DNA damage and inhibition of replication.[4][5][6]Intercalates into DNA, inhibiting topoisomerase II and generating free radicals.Stabilizes microtubules, preventing their disassembly and leading to mitotic arrest.[7]
Cell Cycle Arrest G0/G1 phase[1][2][3][8]S and G2 phases[5]G2/M phaseG2/M phase[7][9]
Induction of Apoptosis Yes, through various pathways.[1][8]Yes, triggered by DNA damage response.[4][5][6]Yes, via DNA damage and oxidative stress.Yes, following prolonged mitotic arrest.[7][9]
Affected Signaling Pathways Inhibits ERK1/2 phosphorylation.[1][2][3]Activates p53, p73, and MAPK pathways.[6][10]Affects various pathways including p53.Can modulate NF-κB signaling.[11]
Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and standard chemotherapeutics in non-small cell lung cancer (NSCLC) cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as drug exposure time.

Compound Cell Line IC50 (µM) Exposure Time
This compound A549~~30-4024h[8]
H1299~~30-4024h[8]
Cisplatin A5499 ± 1.672h[12]
A5493.069 µg/mL (~10.2 µM)72h[13]
A54910.91 ± 0.1924h[14]
H129927 ± 472h[12]
H12997.140 µg/mL (~23.8 µM)72h[13]
H12997.672h[15]
Doxorubicin A5490.07 mM (70 µM)Not Specified[16]
A5490.55 ± 0.16Not Specified[17]
A54986.34 nM (0.086 µM)24h[18]
H1299>2024h[19]
H129993.86 nM (0.094 µM)24h[18]
Paclitaxel A5498.194Not Specified[20]
NSCLC (median)9.424h[21][22]
H1299Not Specifically Found

Visualizing the Mechanisms

To better understand the cellular processes affected by this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.

Signaling Pathway of this compound in NSCLC

PraeruptorinC_Pathway cluster_cell Non-Small Cell Lung Cancer Cell cluster_pathway ERK1/2 Signaling Pathway cluster_effects Cellular Effects PraeruptorinC This compound p_ERK1_2 p-ERK1/2 PraeruptorinC->p_ERK1_2 Inhibits Proliferation Cell Proliferation PraeruptorinC->Proliferation Inhibits CellCycle G0/G1 Arrest PraeruptorinC->CellCycle Induces Apoptosis Apoptosis PraeruptorinC->Apoptosis Induces ERK1_2 ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation CTSD Cathepsin D (CTSD) p_ERK1_2->CTSD Upregulates Migration Migration & Invasion CTSD->Migration Promotes Experimental_Workflow cluster_setup Experiment Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture (e.g., A549, H1299) treatment Treatment with This compound or Chemotherapeutics start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Quantitative Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

References

The Synergistic Potential of Praeruptorin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Praeruptorin C (PC), a natural coumarin compound, is emerging as a significant candidate for combination therapies across multiple disease areas. This guide provides a comparative analysis of the synergistic effects of this compound with other drugs, supported by available experimental data. The primary focus is on its application in cancer, with an exploration of its potential in cardiovascular and anti-inflammatory treatments. This document is intended for researchers, scientists, and professionals in drug development.

Synergistic Effects in Cancer Therapy

The most definitive evidence of this compound's synergistic potential has been demonstrated in the context of non-small cell lung cancer (NSCLC). A key study highlights its synergistic interaction with U0126, a specific inhibitor of MEK1/2, which are upstream kinases of ERK1/2.

Quantitative Data: this compound in Combination with U0126 for NSCLC

While specific Combination Index (CI) or Dose Reduction Index (DRI) values are not detailed in the available literature abstracts, the co-treatment of NSCLC cells with this compound and U0126 has been shown to synergistically inhibit cell migration and invasion. This effect is more potent than the additive effects of each compound administered alone.

Drug CombinationCell LineEffectQuantitative Synergy Data
This compound + U0126A549 (Human NSCLC)Inhibition of cell migration and invasionSynergistic (Specific CI/DRI values not reported in abstracts)
Experimental Protocol: Cell Migration and Invasion Assay

The synergistic effects of this compound and U0126 on NSCLC cell motility were determined using Transwell migration and invasion assays.

1. Cell Culture and Treatment:

  • Human A549 lung cancer cells were cultured in appropriate media.

  • For the combination treatment, cells were exposed to this compound (e.g., 20 µM) and/or U0126 (e.g., 20 µM) for 24 hours.

2. Migration Assay:

  • A549 cells were seeded into the upper chamber of a Transwell insert.

  • The lower chamber contained a chemoattractant.

  • After incubation, non-migrated cells on the upper surface of the membrane were removed.

  • Cells that migrated to the lower surface were fixed, stained, and counted.

3. Invasion Assay:

  • The protocol is similar to the migration assay, with the addition of a layer of Matrigel on the Transwell membrane to simulate the extracellular matrix.

  • The number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified.

4. Western Blot Analysis:

  • To elucidate the mechanism, protein levels of key signaling molecules were assessed.

  • Cells were treated with this compound and/or U0126, and cell lysates were analyzed for the expression of phosphorylated ERK1/2 (p-ERK1/2) and Cathepsin D (CTSD).

Signaling Pathway and Experimental Workflow

The synergistic action of this compound and U0126 is attributed to their combined effect on the ERK/CTSD signaling pathway.

Synergistic_Pathway PC This compound ERK ERK1/2 PC->ERK inhibits phosphorylation U0126 U0126 MEK MEK1/2 U0126->MEK inhibits MEK->ERK activates CTSD Cathepsin D (CTSD) ERK->CTSD regulates expression Migration_Invasion Cell Migration & Invasion CTSD->Migration_Invasion promotes

Caption: Synergistic inhibition of the ERK/CTSD pathway by this compound and U0126.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis A549 A549 Cells PC_treat This compound Treatment A549->PC_treat U0126_treat U0126 Treatment A549->U0126_treat Combo_treat Combination Treatment A549->Combo_treat Migration Migration Assay (Transwell) PC_treat->Migration Invasion Invasion Assay (Matrigel) PC_treat->Invasion Western Western Blot (p-ERK, CTSD) PC_treat->Western U0126_treat->Migration U0126_treat->Invasion U0126_treat->Western Combo_treat->Migration Combo_treat->Invasion Combo_treat->Western Quantification Quantification of Migrated/Invaded Cells Migration->Quantification Invasion->Quantification Protein_exp Protein Expression Analysis Western->Protein_exp Synergy Assessment of Synergy Quantification->Synergy Protein_exp->Synergy

Caption: Workflow for assessing the synergy of this compound and U0126.

Potential for Synergy in Cardiovascular Disease

This compound exhibits biological activities that suggest a strong potential for synergistic combinations in the treatment of cardiovascular diseases. It has been shown to have antihypertensive effects and function as a calcium channel blocker.

Comparative Mechanisms and Potential Combinations

Combination therapy is a cornerstone of managing hypertension and other cardiovascular conditions. The synergistic effects of combining drugs with different mechanisms of action, such as ACE inhibitors and calcium channel blockers, are well-established.

Drug ClassMechanism of ActionPotential Synergistic Partner for this compoundRationale for Synergy
This compound Calcium Channel Blocker, AntihypertensiveACE Inhibitors (e.g., Perindopril)Complementary mechanisms of blood pressure reduction.
This compound Calcium Channel Blocker, AntihypertensiveDiuretics (e.g., Hydrochlorothiazide)Different pathways of blood pressure control.
This compound Calcium Channel Blocker, AntihypertensiveBeta-blockers (e.g., Atenolol)Multi-faceted approach to reducing cardiac workload and blood pressure.

To date, specific studies quantifying the synergistic effects of this compound with other cardiovascular drugs have not been identified in the reviewed literature. However, the known benefits of combining different classes of antihypertensive drugs provide a strong rationale for investigating such combinations with this compound.

Potential for Synergy in Anti-inflammatory Therapy

This compound has demonstrated anti-inflammatory properties, suggesting its potential use in combination with other anti-inflammatory agents to achieve enhanced therapeutic effects.

Comparative Mechanisms and Potential Combinations

Synergistic effects are often observed when combining anti-inflammatory drugs with different mechanisms, such as steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).

Drug ClassMechanism of ActionPotential Synergistic Partner for this compoundRationale for Synergy
This compound Anti-inflammatoryNSAIDs (e.g., Indomethacin)Targeting different inflammatory pathways.
This compound Anti-inflammatoryCorticosteroids (e.g., Dexamethasone)Complementary immunosuppressive and anti-inflammatory actions.

As with cardiovascular applications, further research is required to establish and quantify the synergistic effects of this compound with other anti-inflammatory drugs.

Conclusion

The existing evidence strongly supports the synergistic potential of this compound, particularly in cancer therapy where its combination with an ERK pathway inhibitor has shown significant promise in preclinical models. While quantitative data on synergy in cardiovascular and anti-inflammatory applications are yet to be established, the compound's known mechanisms of action provide a solid foundation for future investigations into novel combination therapies. Researchers are encouraged to explore these avenues to unlock the full therapeutic potential of this compound.

A Comparative Analysis of Praeruptorins from Peucedanum Species: Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorins, a class of angular-type pyranocoumarins, are significant bioactive constituents isolated from various Peucedanum species, most notably Peucedanum praeruptorum, P. japonicum, and P. formosanum.[1] These compounds, including Praeruptorin A, B, C, and E, have garnered considerable attention for their diverse pharmacological effects, ranging from anti-inflammatory and anti-cancer to cardiovascular protective activities.[1][2] This guide provides a comparative overview of the biological activities of these Praeruptorins, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in research and drug development endeavors.

Comparative Biological Activities of Praeruptorins

The biological efficacy of Praeruptorins can vary significantly based on their specific chemical structures. The following tables summarize the comparative quantitative data from various studies.

Anti-inflammatory Activity

A comparative study on the anti-inflammatory effects of Praeruptorins A, B, and E was conducted by assessing their ability to inhibit nitric oxide (NO) production in interleukin-1β (IL-1β)-stimulated rat hepatocytes. The results indicate a clear structure-activity relationship, with Praeruptorin B exhibiting the most potent activity.[3]

PraeruptorinIC50 for NO Production Inhibition (µM)
Praeruptorin A> 30
Praeruptorin B1.8
Praeruptorin E4.4

Data sourced from a study on rat hepatocytes stimulated with IL-1β.[3]

Praeruptorin A has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] It significantly suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5]

Anti-cancer Activity

Praeruptorins have also demonstrated significant potential as anti-cancer agents. A comparative study on human non-small cell lung cancer (NSCLC) cells revealed that Praeruptorin C is a more potent inhibitor of cell proliferation and invasion than Praeruptorin A and B.[6][7]

PraeruptorinEffect on NSCLC Cell ProliferationEffect on NSCLC Cell Invasion
Praeruptorin AModerate InhibitionModerate Inhibition
Praeruptorin BModerate InhibitionModerate Inhibition
This compoundSignificant InhibitionSignificant Inhibition

Qualitative comparison from a study on human non-small cell lung cancer cells.[6][7]

Praeruptorin B has been found to mitigate the metastatic ability of human renal carcinoma cells by targeting cathepsin C (CTSC) and cathepsin V (CTSV) expression through the suppression of the EGFR-MEK-ERK signaling pathway.[8] It also inhibits cervical cancer cell metastasis via the PI3K/AKT/NF-κB signaling pathway.[8] this compound exerts its anti-cancer effects by inactivating the ERK/CTSD signaling pathway in NSCLC cells.[6][7]

Signaling Pathways and Mechanisms of Action

The biological activities of Praeruptorins are mediated through their modulation of various intracellular signaling pathways.

Praeruptorin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS / Poly(I:C) TLR4 TLR4 / TLR3 LPS->TLR4 NF_kB_complex IκB-α / NF-κB TLR4->NF_kB_complex activates NF_kB_active NF-κB (active) NF_kB_complex->NF_kB_active IκB-α degradation nucleus Nucleus NF_kB_active->nucleus translocation inflammatory_genes Inflammatory Genes (iNOS, IL-1β, TNF-α) nucleus->inflammatory_genes transcription Praeruptorin_A Praeruptorin A Praeruptorin_A->NF_kB_complex inhibits degradation

Figure 1: Anti-inflammatory mechanism of Praeruptorin A via NF-κB pathway inhibition.

Praeruptorin_Anti_Cancer_Pathways cluster_PraB Praeruptorin B cluster_PraC This compound PraB Praeruptorin B EGFR_B EGFR PraB->EGFR_B inhibits MEK_B MEK EGFR_B->MEK_B ERK_B ERK MEK_B->ERK_B CTSC_V CTSC / CTSV ERK_B->CTSC_V downregulates Metastasis_B Metastasis (Renal Carcinoma) CTSC_V->Metastasis_B promotes PraC This compound ERK_C ERK PraC->ERK_C inactivates CTSD CTSD ERK_C->CTSD downregulates Proliferation_Invasion_C Proliferation & Invasion (NSCLC) CTSD->Proliferation_Invasion_C promotes

Figure 2: Anti-cancer mechanisms of Praeruptorin B and C in different cancer types.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the literature on Praeruptorins.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., RAW 264.7, A549, 786-O) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Praeruptorins (or vehicle control) for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and treat with Praeruptorins in the presence of an inflammatory stimulus (e.g., LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NF-κB, anti-IκB-α, anti-ERK, anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_in_vitro In Vitro Analysis start Cell Culture (e.g., Macrophages, Cancer Cells) treatment Treatment with Praeruptorins start->treatment viability Cell Viability Assay (MTT) treatment->viability inflammation_assay Anti-inflammatory Assay (Griess Test, ELISA) treatment->inflammation_assay cancer_assay Anti-cancer Assay (Wound Healing, Invasion Assay) treatment->cancer_assay protein_analysis Protein Analysis (Western Blot) inflammation_assay->protein_analysis gene_analysis Gene Expression Analysis (qRT-PCR) inflammation_assay->gene_analysis cancer_assay->protein_analysis cancer_assay->gene_analysis

Figure 3: General experimental workflow for evaluating the bioactivity of Praeruptorins.

Conclusion

The comparative analysis of Praeruptorins from Peucedanum species highlights their significant therapeutic potential, with distinct members of this compound class exhibiting preferential activity against inflammatory or cancerous processes. The provided data and mechanistic insights underscore the importance of structure-activity relationship studies in identifying lead compounds for further development. The detailed experimental protocols offer a foundation for researchers to rigorously investigate and expand upon the current understanding of these promising natural products. Further research is warranted to explore the in vivo efficacy and safety profiles of these compounds, paving the way for their potential clinical applications.

References

Validating the Neuroprotective Effects of Praeruptorin C In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Praeruptorin C (Pra-C) with alternative compounds in the widely used 3-nitropropionic acid (3-NP) animal model of Huntington's disease. The data presented is collated from various preclinical studies to offer a comprehensive overview for researchers investigating novel neuroprotective strategies.

Comparative Efficacy of Neuroprotective Compounds

The following tables summarize the quantitative data from in vivo studies, showcasing the comparative performance of this compound and alternative neuroprotective agents in mitigating 3-NP-induced neurotoxicity.

Table 1: Comparison of Effects on Motor Coordination and Locomotor Activity

CompoundAnimal ModelDosageTestOutcome MeasureResult
This compound 3-NP Mice3.0 mg/kgRotarod TestLatency to fall (s)Increased significantly compared to 3-NP group.[1]
3.0 mg/kgOpen Field TestTotal distance traveled (cm)Significantly increased from 12812.15 ± 1215.83 to 21280.77 ± 2174.60.[1]
Taurine 3-NP Rats200 mg/kgLocomotor ActivitySpontaneous locomotor activityReversed 3-NP-induced hypoactivity.[2][3]
Lutein 3-NP Rats50 & 100 mg/kgLocomotor ActivityMotor coordinationSignificantly improved neurobehavioral alterations.[4]
Butin 3-NP Rats25 & 50 mg/kgSpontaneous Locomotor ActivityLocomotor activitySignificantly improved against 3-NP-induced deficits.[5]
Mangiferin 3-NP Rats20 mg/kgOpen Field TestLocomotor activityMarkedly mitigated impairment in locomotor activity.[6]
20 mg/kgRotarod TestRotarod performanceAlleviated decline in performance.[6]

Table 2: Comparison of Effects on Biochemical Markers

CompoundAnimal ModelDosageBiochemical MarkerEffect
This compound 3-NP Mice1.5 & 3.0 mg/kgBDNF, DARPP32, Huntingtin protein (Striatum)Upregulated protein expression.[7]
Taurine 3-NP Rats200 mg/kgGABA (Striatum)~2-fold increase in concentration.[2][3]
Malondialdehyde (MDA) (Striatum)Reduced levels.[2][3]
Glutathione (GSH) (Striatum)Elevated levels.[2][3]
Succinate dehydrogenase (SDH) activitySignificantly increased activity.[2][3]
Lutein 3-NP Rats50 & 100 mg/kgLipid peroxidation, Nitrite concentrationSignificantly attenuated.[4]
Mitochondrial complex activities (I, II, IV)Significantly improved activities.[4]
Butin 3-NP Rats25 & 50 mg/kgEndogenous antioxidants (GSH, catalase, SOD)Attenuated depletion.[5]
Mitochondrial complex activities (I, II, IV)Significantly improved activities.[5]
Mangiferin 3-NP Rats10 & 20 mg/kgMalondialdehyde (MDA)Significant depletion in brain regions.[6]
Reduced glutathione (GSH), SOD, CatalaseIncrease in brain regions.[6]
TNF-α, IL-1β, IL-6Decrease in brain regions.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison, providing a framework for reproducible research.

3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Model
  • Animal Species: Male C57BL/6 mice or Wistar rats are commonly used.

  • Induction: 3-NP is administered intraperitoneally (i.p.). A common protocol involves injecting mice with 50 mg/kg of 3-NP twice daily for 5 days to induce Huntington's disease-like symptoms.[8] For rats, a typical dose is 10-25 mg/kg i.p. for a specified number of days (e.g., 4-15 days).[4][5]

  • Vehicle Control: The control group receives an equivalent volume of saline i.p.

  • Endpoint: The model successfully induces motor deficits, striatal degeneration, and biochemical alterations characteristic of Huntington's disease.

Behavioral Assessments
  • Rotarod Test:

    • Purpose: To assess motor coordination and balance.

    • Apparatus: An accelerating rotarod apparatus.

    • Procedure: Mice are first trained on the rod at a constant low speed (e.g., 5 rpm). During testing, the rod accelerates from a low speed (e.g., 3 rpm) to a maximum speed (e.g., 30 rpm) over a set period. The latency for each mouse to fall from the rod is recorded.[8]

  • Open Field Test:

    • Purpose: To evaluate locomotor activity and anxiety-like behavior.

    • Apparatus: A square arena with walls.

    • Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5 minutes). The total distance traveled and the time spent in the center versus the periphery of the arena are recorded and analyzed using a video tracking system. A decrease in total distance traveled indicates hypoactivity.

Biochemical Assays
  • Western Blotting for Protein Expression (e.g., BDNF):

    • Purpose: To quantify the expression levels of specific proteins in brain tissue.

    • Procedure:

      • Tissue Preparation: Striatal tissue is dissected and homogenized in lysis buffer.

      • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or similar protein assay.

      • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

      • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., anti-BDNF). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating neuroprotective compounds in vivo.

Praeruptorin_C_Signaling_Pathway cluster_pra_c This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PraC This compound NMDA_R GluN2B-containing NMDA Receptor PraC->NMDA_R Inhibits (Downregulates) Bcl2_family Bcl-2 Family (Bcl-2/Bax ratio) PraC->Bcl2_family Balances BDNF BDNF Expression PraC->BDNF Upregulates DARPP32 DARPP32 Expression PraC->DARPP32 Upregulates Htt Huntingtin Protein PraC->Htt Upregulates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Mediates Ca_influx->Bcl2_family Modulates Apoptosis Neuronal Apoptosis Bcl2_family->Apoptosis Regulates Neuroprotection Neuroprotection BDNF->Neuroprotection DARPP32->Neuroprotection Htt->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis and Conclusion Animal_Model Animal Model Induction (e.g., 3-NP Administration) Treatment_Groups Treatment Groups (Vehicle, Pra-C, Alternatives) Animal_Model->Treatment_Groups Behavioral Behavioral Tests (Rotarod, Open Field) Treatment_Groups->Behavioral Biochemical Biochemical Analysis (Western Blot, ELISA) Treatment_Groups->Biochemical Histological Histological Examination (Nissl Staining) Treatment_Groups->Histological Data_Analysis Quantitative Data Analysis (Statistical Comparison) Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo neuroprotection studies.

References

Praeruptorin C in Cardiovascular Disease: A Comparative Clinical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Glimpse into the Therapeutic Potential of a Natural Compound Against Established Angina Therapies

Praeruptorin C, a pyranocoumarin compound derived from the medicinal herb Peucedanum praeruptorum (Qian-Hu), has garnered interest for its potential therapeutic effects in cardiovascular diseases. While preclinical evidence suggests a promising mechanism of action, a comprehensive meta-analysis of clinical studies remains elusive due to a scarcity of human trial data. This guide provides a comparative overview of this compound against established first-line treatments for stable angina pectoris—beta-blockers, calcium channel blockers, and nitrates—to offer researchers, scientists, and drug development professionals a clear perspective on its current standing and future research needs.

At a Glance: this compound vs. Standard Angina Therapies

FeatureThis compoundBeta-BlockersCalcium Channel BlockersNitrates (Nitroglycerin)
Mechanism of Action Calcium Channel Blocker[1][2]Reduce heart rate, blood pressure, and contractilityRelax blood vessels, reduce heart rate and contractilityVasodilation, reducing cardiac preload and afterload
Clinical Evidence Limited to a preliminary study in hypertrophic cardiomyopathy[1]Extensive clinical trials demonstrating efficacy in reducing angina and improving mortality post-myocardial infarction.Numerous clinical trials showing effectiveness in managing angina symptoms.Long-standing clinical use for acute relief and prophylaxis of angina.
Key Efficacy Endpoints Not established in large clinical trialsReduction in angina frequency, improvement in exercise tolerance, reduced cardiovascular mortality.Reduction in angina episodes, increased exercise duration.Rapid relief of acute angina, improved exercise tolerance with prophylactic use.
Administration Oral (in preliminary study)[1]Oral, IntravenousOral, IntravenousSublingual, Transdermal, Oral, Intravenous
Status InvestigationalEstablished First-Line TherapyEstablished First-Line TherapyEstablished First-Line Therapy

Deep Dive: Unraveling the Science

This compound: Preclinical Insights

This compound's primary proposed mechanism of action is the blockade of calcium channels.[1][2] In preclinical models, it has been shown to relax coronary arteries and reduce myocardial contractility, effects similar to those of established calcium channel blockers.[2] Specifically, studies on isolated guinea pig atria have demonstrated that this compound can reduce the automatic rhythm and the positive chronotropic effects induced by calcium chloride.[1] These findings suggest a potential to alleviate myocardial oxygen demand, a key therapeutic goal in angina.

Comparator Therapies: A Snapshot of Clinical Evidence

Beta-Blockers: This class of drugs, including metoprolol and atenolol, are a cornerstone of anti-anginal therapy. They work by blocking the effects of adrenaline on the heart, leading to a decrease in heart rate, blood pressure, and the force of heart contractions. This reduction in myocardial workload lowers oxygen demand and thereby reduces angina episodes.

Calcium Channel Blockers: Drugs like amlodipine and diltiazem function by inhibiting the entry of calcium into vascular smooth muscle and cardiac muscle cells. This leads to relaxation of blood vessels (vasodilation) and a decrease in heart rate and contractility, ultimately reducing myocardial oxygen demand and increasing coronary blood flow.

Nitrates: Nitroglycerin and other nitrates are potent vasodilators. They primarily act on veins, reducing the amount of blood returning to the heart (preload), and to a lesser extent on arteries, reducing the pressure the heart pumps against (afterload). This combined effect decreases the workload on the heart and alleviates anginal pain.

Experimental Protocols: A Look at Methodology

While a detailed experimental protocol for a large-scale this compound clinical trial is not available, a typical randomized controlled trial for a new anti-anginal agent would likely follow a structure similar to those conducted for established therapies.

Hypothetical Phase III Clinical Trial Protocol for this compound in Stable Angina

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients aged 18-75 with a documented history of stable angina pectoris, confirmed by stress testing and coronary angiography.

  • Intervention:

    • Treatment Group: Oral this compound (dose to be determined by Phase II studies) administered daily.

    • Control Group: Matching placebo administered daily.

  • Primary Endpoint: Change from baseline in total exercise duration on a treadmill test at a specified time point (e.g., 12 weeks).

  • Secondary Endpoints:

    • Time to onset of angina during exercise testing.

    • Frequency of angina attacks (patient-reported diary).

    • Sublingual nitroglycerin consumption (patient-reported diary).

    • Quality of life assessment using a validated questionnaire (e.g., Seattle Angina Questionnaire).

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.

Visualizing the Science

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

Signaling_Pathway cluster_praeruptorin This compound cluster_cell Vascular Smooth Muscle Cell PraC This compound Ca_Channel L-type Calcium Channel PraC->Ca_Channel Blocks Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Inhibits Contraction Vasoconstriction Ca_Influx->Contraction Leads to

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 12 Weeks) cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Inclusion Inclusion Criteria Met (Stable Angina) Consent Informed Consent Inclusion->Consent Exclusion Exclusion Criteria Met Randomize Randomization (1:1) Consent->Randomize GroupA This compound Randomize->GroupA GroupB Placebo Randomize->GroupB Primary Primary Endpoint: Change in Exercise Duration GroupA->Primary Secondary Secondary Endpoints: Angina Frequency, NTG Use GroupA->Secondary GroupB->Primary GroupB->Secondary Analysis Statistical Analysis Primary->Analysis Secondary->Analysis

Caption: Hypothetical clinical trial workflow.

Logical_Relationship PraC This compound Preclinical Preclinical Data (Calcium Channel Blockade) PraC->Preclinical Clinical Limited Clinical Data (Hypertrophic Cardiomyopathy) PraC->Clinical Need Need for Rigorous Clinical Trials in Angina Preclinical->Need Clinical->Need Comparators Established Comparators (Beta-blockers, CCBs, Nitrates) Need->Comparators Comparison requires Evidence Extensive Clinical Evidence Comparators->Evidence

Caption: Current evidence for this compound.

Conclusion: A Call for Clinical Investigation

This compound presents an intriguing profile based on its preclinical pharmacology, suggesting a mechanism of action that aligns with established anti-anginal principles. However, the definitive assessment of its clinical efficacy and safety in treating stable angina pectoris is hampered by a significant lack of robust human trial data. While the existing information provides a foundation for its potential, it also underscores the critical need for well-designed, controlled clinical trials. Such studies are imperative to quantify its therapeutic effects, establish optimal dosing, and characterize its safety profile in comparison to current standard-of-care treatments. Until then, this compound remains a compound of interest for researchers and drug developers, with its ultimate role in cardiovascular medicine yet to be determined.

References

Praeruptorin C and the ERK/CTSD Signaling Axis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel therapeutic targets, Praeruptorin C has emerged as a noteworthy modulator of the ERK/CTSD signaling pathway. This guide provides a comprehensive comparison of this compound's effects, supported by experimental data, to facilitate informed decisions in research and development.

This compound (PC), a natural pyranocoumarin, has demonstrated significant antiproliferative and antimetastatic properties, particularly in non-small cell lung cancer (NSCLC) models.[1][2] Its mechanism of action involves the inactivation of the Extracellular signal-regulated kinase (ERK) and subsequent downregulation of Cathepsin D (CTSD), a lysosomal aspartic protease implicated in tumor progression.[1][2] This guide will delve into the quantitative effects of this compound on this pathway, compare its activity with a known ERK inhibitor, and provide detailed experimental protocols for cross-validation.

Comparative Efficacy of this compound in Modulating ERK/CTSD Signaling

This compound has been shown to exert a dose-dependent inhibitory effect on key cellular processes associated with cancer progression. The following tables summarize the quantitative data from studies on human A549 lung cancer cells.

Table 1: Effect of this compound on NSCLC Cell Viability

Treatment Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100100
10~90~80
20~75~65
30~60~50

Data extracted from studies on A549 cells, showing a significant decrease in cell viability with increasing concentrations of this compound.[1]

Table 2: Inhibition of Cell Migration and Invasion by this compound (at 24h)

Treatment Concentration (µM)Relative Migration (%)Relative Invasion (%)
0 (Control)100100
10~80~75
20~60~55
30~40~35

This compound significantly impeded the migratory and invasive capacity of NSCLC cells in a dose-dependent manner.[1]

Table 3: Effect of this compound on ERK Phosphorylation and CTSD Expression (at 24h)

Treatment Concentration (µM)p-ERK/Total ERK Ratio (Relative)CTSD Protein Level (Relative)
0 (Control)1.01.0
10~0.8~0.7
20~0.5~0.4
30~0.3~0.2

A clear dose-dependent reduction in the phosphorylation of ERK1/2 and the protein levels of CTSD was observed upon treatment with this compound.[1]

Comparison with an Alternative ERK Pathway Inhibitor: U0126

To validate that this compound's effects on CTSD and cell invasion are mediated through the ERK pathway, its performance was compared with U0126, a well-established MEK1/2 inhibitor, which in turn inhibits ERK phosphorylation.

Table 4: Synergistic Effect of this compound and U0126 on CTSD Expression and Cell Invasion

TreatmentCTSD Protein Level (Relative)Relative Invasion (%)
Control1.0100
This compound (30 µM)~0.2~35
U0126 (10 µM)~0.4~50
This compound (30 µM) + U0126 (10 µM)~0.1~15

The co-treatment of this compound and U0126 resulted in a synergistic inhibition of CTSD expression and cell invasion, strongly suggesting that this compound's mechanism of action is indeed through the ERK1/2 signaling pathway.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for its validation, the following diagrams are provided.

ERK_CTSD_Pathway cluster_upstream Upstream Signaling cluster_target This compound Intervention cluster_downstream Downstream Effects Growth_Factors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK CTSD Cathepsin D (CTSD) ERK->CTSD Praeruptorin_C This compound Praeruptorin_C->ERK Inhibits U0126 U0126 U0126->MEK Cell_Proliferation Cell Proliferation CTSD->Cell_Proliferation Metastasis Metastasis (Migration & Invasion) CTSD->Metastasis

Caption: this compound inhibits the ERK/CTSD signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Phenotypic & Molecular Assays cluster_synergy Synergy Study Cell_Line A549 NSCLC Cells Treatment Treat with this compound (0, 10, 20, 30 µM) for 24h / 48h Cell_Line->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Migration Wound Healing Assay Treatment->Migration Invasion Transwell Invasion Assay Treatment->Invasion Western_Blot Western Blot Analysis (p-ERK, Total ERK, CTSD, β-actin) Treatment->Western_Blot RT_qPCR RT-qPCR (CTSD mRNA) Treatment->RT_qPCR Co_Treatment Co-treat with This compound (30 µM) and/or U0126 (10 µM) Invasion_Synergy Transwell Invasion Assay Co_Treatment->Invasion_Synergy WB_Synergy Western Blot for CTSD Co_Treatment->WB_Synergy

Caption: Experimental workflow for validating this compound's effects.

Experimental Protocols

The following are summaries of the key experimental methodologies employed to generate the data presented.

1. Cell Culture and Treatment:

  • Cell Line: Human non-small cell lung cancer (NSCLC) A549 cell line.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to final concentrations (e.g., 0, 10, 20, 30 µM) in the culture medium for the indicated time periods (e.g., 12, 24, 48 hours).

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Following treatment with this compound, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

3. Wound Healing Assay (for Cell Migration):

  • Cells are grown to confluence in 6-well plates.

  • A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • The cells are washed with PBS to remove debris and then incubated with fresh medium containing different concentrations of this compound.

  • Images of the wound are captured at 0 and 24 hours. The rate of wound closure is quantified to assess cell migration.

4. Transwell Invasion Assay:

  • The upper chambers of Transwell inserts (8 µm pore size) are pre-coated with Matrigel.

  • Cells, pre-treated with this compound, are seeded into the upper chamber in serum-free medium.

  • The lower chamber is filled with medium containing 10% FBS as a chemoattractant.

  • After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

  • Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

5. Western Blot Analysis:

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against p-ERK1/2, total ERK1/2, CTSD, and a loading control (e.g., β-actin).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

6. Reverse Transcription-Quantitative PCR (RT-qPCR):

  • Total RNA is extracted from treated cells using TRIzol reagent.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • qPCR is performed using SYBR Green master mix and primers specific for the CTSD gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the 2^-ΔΔCt method.[1]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Praeruptorin C are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

This compound Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is designed to mitigate risks and ensure compliance with environmental safety regulations.

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).

    • Include the accumulation start date on the label.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation.

    • Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain. The high aquatic toxicity of related compounds indicates a significant environmental hazard[1].

Experimental Workflow: this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment cluster_storage_disposal Storage & Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate into Designated Hazardous Waste Container fume_hood->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container seal_container Securely Seal Container label_container->seal_container store Store in Designated Secure Area with Secondary Containment seal_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs document Complete Waste Manifest Documentation contact_ehs->document end Waste Collected by EHS for Approved Disposal (Incineration) document->end

Caption: Workflow for the safe disposal of this compound.

Regulatory Context

The disposal of pharmaceutical and chemical waste is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA)[2][3]. A key aspect of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down the drain[3].

Table 2: Key Regulatory Considerations for Pharmaceutical Waste

Regulatory BodyRegulation/ActKey Requirement for this compound Disposal
EPA (U.S.) Resource Conservation and Recovery Act (RCRA)Management of hazardous waste from generation to disposal. This compound waste must be handled as hazardous waste.
EPA (U.S.) Subpart P of RCRAProhibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains. This principle should be applied in a laboratory setting for this compound.[3]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with national and institutional regulations. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Logistical Information for Handling Praeruptorin C

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Praeruptorin C. The information is compiled from safety data sheets (SDS) of structurally related compounds, including Praeruptorin A, due to the absence of a specific SDS for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a bioactive constituent of Peucedanum praeruptorum and is classified as a calcium channel antagonist.[1] While specific toxicity data for this compound is limited, related compounds like Praeruptorin A are known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] It may also cause serious eye irritation and allergic skin reactions.[3] Therefore, stringent adherence to safety protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Usage
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before use and change them frequently, especially after direct contact.
Body Protection Impervious laboratory coat or clothingShould be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated area or under a fume hoodAvoid inhalation of dust or aerosols.[4][5] A suitable respirator may be required for handling large quantities or in case of inadequate ventilation.[2][4]

Handling and Storage Procedures

Operational Plan:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2][4] An accessible safety shower and eye wash station are essential.[2][4]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[2][4] Do not eat, drink, or smoke in areas where the compound is handled.[2] Wash hands thoroughly after handling.[2] Avoid the formation of dust and aerosols.[4][5]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][4] Recommended storage temperature is 4°C for up to one year, and -20°C for longer durations.[6] If dissolved in a solvent, store at -80°C for up to six months or -20°C for one month, protected from light.[4]

Accidental Release and First Aid Measures

Emergency Procedures:

  • Spill: In case of a spill, evacuate the area.[2][4] Wear full personal protective equipment, including respiratory protection.[2][4] Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect into a suitable container for disposal.[2] For solid spills, carefully sweep or scoop up the material to avoid creating dust.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] If irritation or an allergic reaction occurs, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention and show the safety data sheet or product label to the medical professional.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through a licensed and approved waste disposal facility.[2] Do not allow the substance to enter drains or the environment, as it is very toxic to aquatic life.[2]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Praeruptorin_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Personal Protective Equipment (PPE) A->B C Weighing and Preparation of Solutions B->C D Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Segregate and Label Hazardous Waste E->F H Doff and Dispose of Contaminated PPE E->H G Dispose of Waste via Approved Vendor F->G I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.